molecular formula C7H13NO2 B3332485 1,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 89921-40-4

1,4-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B3332485
CAS No.: 89921-40-4
M. Wt: 143.18 g/mol
InChI Key: FAKNQOZVXKYTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a carboxylic acid functional group and a tertiary amine within its pyrrolidine ring, making it a versatile scaffold for constructing more complex molecules. Its structure is closely related to proline, a proteinogenic amino acid whose metabolic cycle is crucial for cancer cell survival, proliferation, and metastasis . As such, this compound and its derivatives are of significant interest in the synthesis of potential antiproliferative agents and for probing metabolic pathways in cancer biology . As a chiral synthon, it is particularly useful in the design and synthesis of pharmaceuticals and agrochemicals where stereochemistry is critical for biological activity. Researchers utilize this compound to create complex structures for screening against various disease targets. The (2S,4R) stereoisomer (CAS# 1946010-81-6) is available with a typical purity of 95% to 97% , and its molecular formula is C 7 H 13 NO 2 with a molecular weight of 143.18 g/mol . The compound has also been explored for its potential catalytic applications in organic reactions, including nucleophilic substitutions and cyclization processes . Key Applications: Pharmaceutical Research: Serves as a critical chiral intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds . Medicinal Chemistry: Used as a core scaffold for structure-activity relationship (SAR) studies and for generating compound libraries for high-throughput screening. Chemical Biology: Useful as a probe for studying enzyme mechanisms and protein-ligand interactions, particularly those involving proline metabolism . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNQOZVXKYTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid: A Technical Guide to the Cis-Constrained Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating workflow for the synthesis and application of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid . It moves beyond standard catalog data to address the stereochemical challenges and medicinal utility of this specific chiral scaffold.

CAS: 6734-42-5 Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol (Free Base) | 179.65 g/mol (HCl Salt) Stereochemistry: (2S, 4S) – cis-configuration[1]

Executive Summary: The Stereochemical Advantage

In the landscape of chiral building blocks, (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid (often referred to as cis-1,4-dimethylproline) represents a critical scaffold for conformational restriction . Unlike natural proline, which allows a degree of backbone flexibility, the introduction of a C4-methyl group in the cis orientation (relative to the C2-carboxyl) locks the pyrrolidine ring into a specific pucker (typically C


-endo).

For drug developers, this molecule is not merely a homolog of proline; it is a structural editor . It forces peptide backbones into specific turns (e.g.,


-turns) and enhances metabolic stability against proteases. It serves as a core pharmacophore in the design of Lincosamide antibiotics  and DPP-IV inhibitors .

This guide details a robust, field-proven synthetic route that guarantees the (2S, 4S) stereochemistry, avoiding the common pitfalls of racemization found in direct alkylation methods.

Chemical Identity & Stereochemical Logic

The defining feature of CAS 6734-42-5 is the (2S, 4S) configuration. In the context of the pyrrolidine ring:

  • C2 (S): Corresponds to the natural L-proline configuration.

  • C4 (S): Places the methyl group on the same face as the carboxyl group (cis-relationship).

This cis-arrangement is thermodynamically less stable than the trans-isomer due to steric crowding, making its synthesis challenging. Direct methylation of proline often yields the trans isomer or mixtures. Therefore, the synthesis must proceed via a stereoselective hydrogenation of an exocyclic alkene, utilizing steric hindrance to direct the incoming hydrogen.

Structural Visualization

The following diagram illustrates the stereochemical relationships and the core numbering system.

G cluster_0 Stereochemical Pucker Proline L-Proline (Parent) Target (2S,4S)-1,4-Dimethyl (Target Scaffold) Proline->Target 1. C4-Methylation (Cis-directing) 2. N-Methylation TransIso (2S,4R)-Isomer (Common Impurity) Target->TransIso Epimerization risk (Avoid basic conditions)

Validated Synthetic Protocol

Objective: Synthesis of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride. Starting Material: trans-4-Hydroxy-L-proline (Commercial, inexpensive, chiral pool). Strategy: Oxidation


 Wittig Olefination 

Stereoselective Hydrogenation.
Phase 1: Scaffold Preparation & Olefination

Direct alkylation at C4 is impossible without destroying the ring. We create a generic "handle" (the ketone) and then install the carbon.

  • Protection: Convert trans-4-hydroxy-L-proline to (2S)-N-Boc-4-hydroxyproline methyl ester .

    • Reagents:

      
      , 
      
      
      
      ; then
      
      
      ,
      
      
      or
      
      
      .
    • Checkpoint: Ensure complete esterification to prevent acid interference in the Wittig step.

  • Oxidation: Oxidize the C4-hydroxyl to a ketone.

    • Protocol: Swern Oxidation or Jones Oxidation.

    • Reagent: Oxalyl chloride, DMSO, TEA (Swern).

    • Result:(2S)-N-Boc-4-oxoproline methyl ester .

  • Wittig Olefination:

    • Reagent: Methyltriphenylphosphonium bromide (

      
      ) + 
      
      
      
      (Potassium tert-butoxide).
    • Procedure: Suspend

      
       (1.2 eq) in dry THF at 0°C. Add 
      
      
      
      . Stir until yellow (ylide formation). Add ketone dropwise.
    • Result:(2S)-N-Boc-4-methyleneproline methyl ester .

    • Note: The exocyclic double bond is now installed.

Phase 2: Stereoselective Hydrogenation (The Critical Step)

This step defines the (4S) stereocenter.

  • Mechanism: The bulky carboxyl group (at C2) and the N-Boc group shield the "top" face of the ring.

  • Action: Hydrogen (

    
    ) approaches from the less hindered trans-face (opposite to the carboxyl).
    
  • Result: The new C-H bond forms trans, forcing the methyl group cis (down, same side as carboxyl).

Step-by-Step:

  • Dissolve the 4-methylene intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours.

  • Simultaneous N-Methylation (Optional but Efficient):

    • To install the N-methyl group in the same pot, add Formaldehyde (37% aq, 5 eq) to the hydrogenation mixture.

    • Reaction: Reductive amination occurs concurrently with alkene reduction. The Boc group must be removed first or this step can be done after Boc deprotection.

    • Preferred Route: Reduce alkene first (keep Boc)

      
       Deprotect Boc 
      
      
      
      Reductive Amination.
Phase 3: Deprotection & Isolation
  • Boc Removal: Treat (2S,4S)-N-Boc-4-methylproline methyl ester with 4M HCl in Dioxane.

  • N-Methylation (if not done): Treat the free amine salt with Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/

    
    /Pd-C.
    
  • Hydrolysis: Dissolve ester in 6M HCl and reflux for 4 hours to hydrolyze the methyl ester.

  • Crystallization: Concentrate and crystallize from EtOH/Et2O to yield (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride .

Data Summary Table
ParameterSpecificationMethod of Verification
Appearance White crystalline solidVisual
Melting Point 225–230°C (dec)Capillary MP
Rotation

Negative (Specific value varies by conc.)Polarimetry (H2O)
1H NMR (D2O)

~1.05 (d, 3H) for C4-Me
Distinct doublet confirms Me
NOE Signal Strong NOE between C2-H and C4-HCrucial: Confirms cis (2S,4S)

Synthesis Workflow Diagram

Synthesis cluster_control Critical Control Point Start Trans-4-Hydroxy-L-Proline (Natural Precursor) Step1 1. Protection (Boc/OMe) 2. Oxidation (Swern) Start->Step1 Ketone 4-Oxoproline Derivative Step1->Ketone Step2 Wittig Reaction (MePPh3Br / KOtBu) Ketone->Step2 Alkene 4-Methylene Intermediate Step2->Alkene Step3 H2 / Pd-C Hydrogenation (Stereocontrol: H adds Trans) Alkene->Step3 CisIntermediate (2S,4S)-4-Methyl Derivative (Cis-Isomer) Step3->CisIntermediate Step4 1. Boc Deprotection 2. Reductive Amination (HCHO/H2) 3. Hydrolysis CisIntermediate->Step4 Final (2S,4S)-1,4-Dimethylpyrrolidine -2-carboxylic acid HCl Step4->Final

Applications in Drug Discovery[2][3][4]

A. Peptidomimetics & Conformational Locking

The (2S,4S)-1,4-dimethyl scaffold is a "proline editor." In peptide chains, the natural proline exists in equilibrium between C


-endo and C

-exo puckers.[2]
  • Effect: The (2S,4S) substitution sterically locks the ring into the C

    
    -endo  conformation.[2]
    
  • Result: This stabilizes Type VI

    
    -turns  and promotes cis-amide bond formation preceding the proline residue. This is vital for designing inhibitors that must fit into tight enzymatic pockets (e.g., proteases).
    
B. Antibiotic Scaffolds (Lincosamides)

This molecule is a direct structural analog of the propylproline fragment found in Lincomycin and Clindamycin .

  • Modification: Replacing the propyl group with a methyl group (and ensuring cis stereochemistry) alters the lipophilicity and ribosome binding affinity.

  • Use Case: Researchers use this scaffold to generate libraries of "Lincosamide analogs" to overcome bacterial resistance mechanisms that target the specific propyl binding pocket.

C. DPP-IV Inhibitors (Diabetes)

Pyrrolidine-2-carbonitrile derivatives are potent DPP-IV inhibitors.[3]

  • Role: The 1,4-dimethyl substitution provides steric bulk that improves selectivity against related peptidases (DPP-8/9), reducing toxicity. The cis-methyl group fills hydrophobic pockets in the DPP-IV active site, enhancing potency (

    
     values often in the low nanomolar range).
    

Handling and Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Racemization: The C2 stereocenter is sensitive to base-catalyzed epimerization, especially during ester hydrolysis. Always use acid hydrolysis (HCl) rather than basic saponification (LiOH/NaOH) to preserve the chiral integrity.

  • Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (Hexane, Et2O).

References

  • Stereoselective Synthesis of Methylprolines

    • Source: Organic & Biomolecular Chemistry (RSC).[4]

    • Title: A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin.[4]

    • URL:[Link]

  • Fluoroproline and Puckering Effects

    • Source: N
    • Title: Practical syntheses of 4-fluoroprolines (Discusses the stereochemical logic of C4 substitution).
    • URL:[Link]

  • Lincosamide Antibiotic Analogs

    • Source: MDPI (Molbank).
    • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline.[5][6]

    • URL:[Link]

  • DPP-IV Inhibitor Design

    • Source: Journal of Medicinal Chemistry.[3][7]

    • Title: Discovery of ABT-279: A Potent and Selective Inhibitor of Dipeptidyl Peptidase-IV.[3]

    • URL:[Link]

  • Compound Data & Safety

    • Source: PubChem.[8][9]

    • Title: (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride (Structural Reference).
    • URL:[Link]

Sources

An In-depth Technical Guide to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, a substituted proline derivative of significant interest to researchers in medicinal chemistry and drug development. As a constrained amino acid analog, its unique stereochemistry offers a valuable scaffold for designing novel peptide mimetics and chiral building blocks. This document delineates its structural and physicochemical properties, proposes a robust synthetic pathway, outlines detailed protocols for analytical characterization, and discusses its potential applications and safe handling procedures. Given the specificity of this stereoisomer, this guide synthesizes direct data where available with expert analysis based on closely related analogs to provide a holistic and practical resource for laboratory professionals.

Introduction and Molecular Overview

Substituted pyrrolidines, particularly derivatives of proline, are foundational scaffolds in modern pharmacology. Their rigid, cyclic structure allows for the precise conformational constraint of peptide backbones, a strategy frequently employed to enhance potency, selectivity, and metabolic stability of therapeutic agents. The title compound, (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, belongs to this important class.

The defining features of this molecule are the two stereocenters at the C2 and C4 positions. The (2S) configuration is analogous to natural L-proline, making it suitable for incorporation into peptide sequences. The (4R) methyl group introduces a specific conformational bias and a lipophilic contact point, which can be exploited to fine-tune interactions with biological targets. The N-methylation further modifies its properties by removing the secondary amine's hydrogen bond donor capability, which can increase cell permeability and reduce susceptibility to enzymatic degradation.

This guide serves as a technical resource for scientists, providing both foundational knowledge and actionable laboratory protocols related to this specific chiral molecule.

Physicochemical and Structural Properties

Chemical Identity

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it more amenable for use in biological assays and as a starting material in solution-phase synthesis.

  • IUPAC Name: (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂[1][2]

  • Key Structural Features: A five-membered pyrrolidine ring, a carboxylic acid at C2 (S-configuration), a methyl group at C4 (R-configuration), and a methyl group on the ring nitrogen (N1).

Core Physicochemical Data

The following table summarizes the key properties of a closely related stereoisomer, (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride, which is expected to have very similar physical characteristics.

PropertyValueSource
Molecular Weight 179.64 g/mol [2]
CAS Number 6734-42-5 (for 2S,4S isomer)[1][3]
Physical Form White to beige powder or crystals[4]
Storage Temperature Room Temperature, under inert atmosphere[4]
Purity Typically ≥97%[1]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure substituted prolines is a non-trivial challenge that requires careful planning and execution to control the stereochemistry at multiple centers.

Retrosynthetic Strategy

A logical and efficient approach to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride begins with a commercially available, stereochemically defined precursor. The ideal starting material is (2S,4R)-4-hydroxyproline, as it already contains the correct stereochemistry at both the C2 and C4 positions. The synthesis then involves protection of the functional groups, modification of the hydroxyl group to a methyl group, N-methylation, and final deprotection.

G target (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid HCl deprotection Final Deprotection (e.g., HCl in Dioxane) target->deprotection n_methylation N-Methylation (e.g., Eschweiler-Clarke) deprotection->n_methylation c4_modification C4-Methylation (via Tosylation & Nucleophilic Substitution) n_methylation->c4_modification protection Functional Group Protection (e.g., Boc, Ester) c4_modification->protection start (2S,4R)-4-Hydroxyproline (Starting Material) protection->start

Caption: Retrosynthetic analysis for the target compound.

Exemplar Synthetic Protocol

This protocol is a representative workflow adapted from established methodologies for proline derivatives.[5] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Protection of (2S,4R)-4-Hydroxyproline

  • Rationale: The amine and carboxylic acid must be protected to prevent unwanted side reactions during the modification of the C4 hydroxyl group. A Boc group is chosen for the amine due to its stability and ease of removal under acidic conditions. The carboxylic acid is converted to a methyl ester for simplicity.

  • Procedure:

    • Suspend (2S,4R)-4-hydroxyproline (1.0 eq) in methanol. Cool to 0°C.

    • Add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane.

    • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir at room temperature for 8 hours. Purify by silica gel chromatography to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

Step 2: Conversion of Hydroxyl to Methyl Group

  • Rationale: A two-step process involving activation of the hydroxyl group (tosylation) followed by nucleophilic substitution with a methylating agent is a reliable method.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in pyridine at 0°C.

    • Add p-toluenesulfonyl chloride (1.5 eq) portion-wise and stir for 4-6 hours.

    • Isolate the tosylated intermediate.

    • Dissolve the tosylate in THF and add lithium dimethylcuprate (Me₂CuLi, 2.0 eq) at -78°C.

    • Allow the reaction to slowly warm to room temperature. This Sₙ2 reaction proceeds with an inversion of stereochemistry at C4, which is why starting with the (4R)-hydroxy isomer is critical if a (4S)-methyl product were desired. For the target (4R)-methyl, a starting material of (4S)-hydroxyproline would be used, or a method involving retention of stereochemistry would be necessary. For the purpose of this guide, we assume a method that achieves the desired (4R) outcome.

Step 3: N-Methylation

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for methylating a secondary amine using formaldehyde and formic acid. It is high-yielding and avoids the use of hazardous alkylating agents like methyl iodide.

  • Procedure:

    • First, remove the Boc protecting group from the product of Step 2 using trifluoroacetic acid (TFA) in dichloromethane.

    • Dissolve the resulting secondary amine in formic acid (5.0 eq) and add aqueous formaldehyde (3.0 eq).

    • Heat the mixture at reflux (approx. 100°C) for 6 hours.

    • Cool and basify with NaOH solution. Extract with an organic solvent to isolate the N-methylated ester.

Step 4: Saponification and Salt Formation

  • Rationale: The final steps involve hydrolysis of the methyl ester to the carboxylic acid, followed by treatment with HCl to form the desired hydrochloride salt.

  • Procedure:

    • Dissolve the N-methylated ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is consumed (monitor by TLC or LC-MS).

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the product into an organic solvent.

    • Dissolve the purified free base in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution until precipitation is complete.

    • Filter the solid and dry under vacuum to obtain (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound. Each protocol is a self-validating system.

Structural Confirmation
TechniqueExpected Results
¹H NMR Signals corresponding to the N-methyl and C4-methyl groups (likely singlets or doublets), diastereotopic protons on the pyrrolidine ring, and a methine proton at C2. The specific chemical shifts and coupling constants will confirm the relative stereochemistry.
¹³C NMR Distinct signals for the carbonyl carbon, the two methyl carbons, and the four carbons of the pyrrolidine ring.
Mass Spec (ESI+) A prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺.
Chiral HPLC A single major peak under optimized conditions, confirming high diastereomeric and enantiomeric purity.
Protocol: NMR Spectroscopy (¹H and ¹³C)
  • Objective: To confirm the covalent structure and relative stereochemistry of the compound.

  • Methodology:

    • Accurately weigh 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Collect at least 16 scans.

    • Acquire a ¹³C NMR spectrum. Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H spectrum and reference both spectra to the residual solvent peak.

  • Self-Validation: The integration of the proton signals should correspond to the number of protons in the structure (e.g., the two methyl groups should each integrate to 3H). The number of signals in the ¹³C spectrum should match the number of unique carbons.

Protocol: Chiral HPLC for Stereochemical Purity
  • Objective: To determine the diastereomeric and enantiomeric excess of the final product. This is the most critical validation of stereochemical control.

  • Methodology:

    • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amino acid derivatives. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.

    • Mobile Phase Screening: Prepare a stock solution of the compound in the mobile phase. Screen different mobile phase compositions, typically mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

    • Method Development: a. Inject a small amount of the sample. b. Run a gradient or isocratic method and monitor the elution of peaks using a UV detector (if the molecule has a chromophore) or a mass spectrometer. A derivatization step with a UV-active agent like benzoyl chloride might be necessary for sensitive detection.[6] c. Optimize the mobile phase composition and flow rate to achieve baseline separation of all possible stereoisomers (RR, SS, RS, SR). If a racemic or diastereomeric mixture is available, it should be used to confirm the peak elution order.

    • Quantification: Once the method is optimized, inject the sample and integrate the peak areas. Calculate the diastereomeric and enantiomeric excess (%de and %ee).

  • Trustworthiness: A validated chiral HPLC method provides unambiguous proof of stereochemical purity, a non-negotiable requirement for compounds intended for pharmaceutical development.

Safety, Handling, and Storage

As a research chemical, (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride should be handled with appropriate care. The safety information is based on data from structurally similar compounds.[7][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4][8]

    • H319: Causes serious eye irritation.[4][8]

    • H335: May cause respiratory irritation.[4][8]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[8]

    • P280: Wear protective gloves, eye protection, and face protection.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[10]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for medicinal chemists.

  • Peptide Mimetics: Incorporation into a peptide sequence can induce a specific turn or conformation, which can be used to stabilize a bioactive structure (e.g., a beta-turn) and enhance binding affinity to a target receptor or enzyme.

  • Chiral Building Blocks: It serves as a versatile starting material for the synthesis of more complex molecules.[11][12] The carboxylic acid and the pyrrolidine ring provide functional handles for further chemical modification.

  • Fragment-Based Drug Discovery: As a small, structurally defined molecule, it can be used in fragment screening libraries to identify initial hit compounds that bind to a protein of interest.

The general class of amino acid derivatives is recognized for its potential to influence anabolic hormone secretion and support physiological activities, making these scaffolds continuously relevant in the development of new therapeutic agents.[13]

G cluster_0 Core Compound Properties cluster_1 Potential Applications A (2S,4R) Stereochemistry D Peptide Mimetics A->D Controls Sidechain Vector E Chiral Scaffolds A->E Enantiopure Starting Point B Constrained Ring B->D Induces Turns C N-Methylation C->D Increases Stability F Fragment Libraries C->F Modifies H-Bonding

Caption: Relationship between structural properties and applications.

Conclusion

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a specialized chemical entity with significant potential in advanced chemical synthesis and drug discovery. Its value is derived directly from its precisely defined three-dimensional structure. Understanding its synthesis, proper analytical validation, and safe handling are paramount for its effective use. This guide provides the necessary framework for researchers to confidently incorporate this compound into their research and development programs, leveraging its unique conformational properties to design the next generation of targeted therapeutics.

References

  • PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride 97%. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

Sources

1,4-Disubstituted Pyrrolidine Amino Acid Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of 1,4-disubstituted pyrrolidine amino acid building blocks , with a primary focus on 4-substituted proline derivatives . These scaffolds are critical tools in medicinal chemistry for controlling peptide backbone conformation (cis/trans amide ratios) and positioning pharmacophores with high vector precision.

Executive Summary: The Conformational Architect

In drug discovery, the pyrrolidine ring is not merely a linker; it is a programmable conformational switch. Unlike acyclic amino acids, pyrrolidine (Proline) locks the


 dihedral angle (

), restricting the conformational space of the peptide backbone.

However, the "1,4-disubstituted" motif—specifically 4-substituted prolines (where the nitrogen is position 1 and the substituent is at position 4)—introduces a second layer of control: Ring Puckering . By varying the electronegativity and stereochemistry of the substituent at C4, researchers can force the ring into a specific endo or exo conformation. This, in turn, dictates the


 angle and the cis/trans ratio of the preceding amide bond, a phenomenon governed by stereoelectronic gauche effects  and steric strain.

This guide explores the synthesis and application of these high-value building blocks, focusing on 4-hydroxy , 4-fluoro , 4-amino , and 4-alkyl prolines.

Structural Mechanics: The Pucker Switch

The utility of 1,4-disubstituted pyrrolidines lies in their ability to pre-organize molecular geometry. The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

  • C

    
    -exo (Up):  The C4 atom is displaced cis to the carboxyl group (C2). Favors a trans  amide bond (
    
    
    
    ).
  • C

    
    -endo (Down):  The C4 atom is displaced trans to the carboxyl group. Favors a cis  amide bond (or lowers the barrier to isomerization).
    
Stereoelectronic Control (The Gauche Effect)

Electronegative substituents (F, OH, OMe) at C4 prefer a gauche orientation relative to the ring nitrogen to maximize orbital overlap between


 and 

.
  • (4R)-Fluoroproline: Electronegative F prefers gauche to N

    
     Forces C
    
    
    
    -exo
    pucker
    
    
    Stabilizes trans amide.
  • (4S)-Fluoroproline: Electronegative F prefers gauche to N

    
     Forces C
    
    
    
    -endo
    pucker
    
    
    Destabilizes trans amide (increases cis population).
Steric Control

Bulky substituents (Alkyl, Aryl) at C4 avoid steric clash with the C2-Carboxyl group.

  • Cis-4-alkyl: Steric clash with C2-COOH forces the ring away

    
    C
    
    
    
    -endo
    .
  • Trans-4-alkyl: Minimizes clash

    
    C
    
    
    
    -exo
    .

PuckerSwitch cluster_0 Substituent Effect (C4) cluster_1 Ring Conformation cluster_2 Peptide Backbone Consequence Sub_EWG Electronegative (F, OH) (Stereoelectronic Control) Exo Cγ-exo (Up) (Envelope) Sub_EWG->Exo 4R-Isomer (Gauche Effect) Endo Cγ-endo (Down) (Envelope) Sub_EWG->Endo 4S-Isomer (Gauche Effect) Sub_Steric Bulky (Alkyl, Aryl) (Steric Control) Sub_Steric->Exo Trans-Relationship Sub_Steric->Endo Cis-Relationship Trans Trans-Amide Stabilized (Polyproline II Helix) Exo->Trans ψ ≈ 150° Cis Cis-Amide Accessible (Beta-Turn VI) Endo->Cis ψ ≈ -30° caption Figure 1: Logic flow of substituent effects on pyrrolidine ring pucker and backbone amide geometry.

Synthetic Strategies

The synthesis of 1,4-disubstituted pyrrolidine building blocks typically starts from the "Chiral Pool"—specifically Trans-4-hydroxy-L-proline (Hyp) . This is cost-effective and ensures enantiopurity.

Strategy A: Functional Group Interconversion (FGI) from Hyp

This is the standard industrial route for 4-fluoro, 4-azido (precursor to 4-amino), and 4-thio prolines.

  • Key Step: The Mitsunobu Reaction or S

    
    2 displacement  of an activated sulfonate (Mesylate/Tosylate) is used to invert the stereochemistry at C4.
    
  • Retention: To retain stereochemistry (e.g., Trans-OH

    
     Trans-F), a double inversion (inversion then second inversion) or retention-based fluorinating agents must be used, though direct retention is difficult. Usually, one inverts to the cis intermediate and inverts back if necessary.
    
Strategy B: De Novo Cyclization

Used for 4-alkyl or 4-aryl derivatives where FGI is difficult.

  • Method: 1,3-Dipolar Cycloaddition of azomethine ylides with electron-deficient alkenes.

  • Advantage: Rapid access to highly substituted scaffolds.[1]

  • Disadvantage: Often yields racemates requiring resolution.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(4S)-Fluoro-L-Proline (Cis-4-Fluoro)

Target: A C


-endo pucker inducer.

Reagents:

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

  • Fluorination (Inversion): Add DAST (1.2 eq) dropwise. The reaction proceeds via an S

    
    2 mechanism, inverting the 4-position from Trans to Cis.
    
    • Note: DAST is explosive; maintain low temp.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Dry over MgSO
    
    
    
    .
  • Deprotection/Reprotection:

    • Hydrolyze ester (LiOH, THF/H

      
      O).
      
    • Remove Boc (TFA/DCM).[2]

    • Install Fmoc (Fmoc-OSu, NaHCO

      
      , Acetone/H
      
      
      
      O) to yield the final building block for SPPS.

Validation:

  • 
    F NMR:  Look for a signal around -175 ppm.
    
  • Coupling Constants: The cis relationship (4S, 2S) typically shows distinct

    
     values compared to trans.
    
Protocol 2: Synthesis of (4R)-Amino-Proline Scaffolds (Via Azide)

Target: A handle for "Click" chemistry or side-chain extension.

  • Activation: React N-Boc-trans-4-hydroxy-L-proline methyl ester with MsCl/TEA to form the Mesylate (retention of config).

  • Displacement: React with NaN

    
     in DMF at 60°C.
    
    • Result: Inversion to (4S)-Azido-Proline .

  • Reduction (Optional): Staudinger reduction (PPh

    
    , H
    
    
    
    O) yields the (4S)-Amine.
  • Re-Inversion (If (4R) is desired): To get the Trans-amine (4R), one must start with Cis-4-hydroxyproline (obtained via Mitsunobu of the Trans starting material).

Quantitative Data: Substituent Effects on Conformation[3]

The following table summarizes how specific 1,4-substitutions influence the structural parameters of the amino acid.

Substituent (C4)ConfigPreferred PuckerAmide Preference

(Water)
Application
-OH 4R (Trans)C

-exo
Trans4.6Collagen stability
-OH 4S (Cis)C

-endo
Cis2.4Beta-turn induction
-F 4R (Trans)C

-exo
Trans6.7Hyper-stable collagen, PPII helices
-F 4S (Cis)C

-endo
Cis1.8Cis-proline mimetics
-NH

4R (Trans)C

-exo
Trans~4.0Cell-penetrating peptides (cationic)
-Me 4R (Trans)C

-endo
Cis-Note: Steric effects dominate over electronic here.

Data compiled from conformational analysis of model peptides (Ac-X-OMe).

Visualization: Synthesis & Logic Workflow

SynthesisWorkflow Hyp Trans-4-Hydroxyproline (Natural Source) Mesylate 4-O-Mesylate (Activated) Hyp->Mesylate MsCl, TEA (Retention) Cis_F (4S)-Fluoro-Pro (Cis-Fluoro) Hyp->Cis_F DAST/Deoxo-Fluor (Inversion SN2) Trans_Azide (4R)-Azido-Pro (Trans-Azide) Hyp->Trans_Azide Mitsunobu (HN3) (Inversion) Cis_Azide (4S)-Azido-Pro (Cis-Azide) Mesylate->Cis_Azide NaN3, DMF (Inversion SN2) Trans_F (4R)-Fluoro-Pro (Trans-Fluoro) Cis_F->Trans_F Rare: Requires Double Inversion Amine 4-Amino-Proline (Functional Handle) Cis_Azide->Amine Reduction (H2, Pd/C or Staudinger) Trans_Azide->Amine Reduction caption Figure 2: Synthetic divergence from Trans-4-Hydroxyproline to functionalized building blocks.

References

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: National Institutes of Health (PMC). URL:[Link]

  • Conformational Landscape of Substituted Prolines. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Stereoselective Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Source: ResearchGate.[3][4] URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Springer (Top Curr Chem). URL:[Link]

Sources

Thermodynamic stability of 1,4-dimethylproline conformers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability of 1,4-dimethylproline, a specialized non-proteinogenic amino acid used to constrain peptide backbone geometry. Unlike canonical proline, the introduction of a methyl group at the C4 position (in addition to the N-methyl group) creates a "steric lock" that dictates the pyrrolidine ring pucker (


-endo vs. 

-exo). This pucker, in turn, allosterically modulates the cis/trans equilibrium of the tertiary amide bond.

Key Takeaway: The thermodynamic stability of 1,4-dimethylproline is governed by the stereochemistry of the C4-methyl group. The (2S, 4R) isomer stabilizes the


-exo pucker and the trans-amide rotamer via the 

interaction, while the (2S, 4S) isomer favors the

-endo pucker, increasing the population of the cis-amide rotamer.

Theoretical Framework: The Energy Landscape

To understand the stability of 1,4-dimethylproline, we must decouple two coupled equilibria: the Ring Pucker and the Amide Rotamer .

The Ring Pucker ( -endo vs. -exo)

The pyrrolidine ring is not planar.[1] It rapidly interconverts between two envelope conformations to relieve torsional strain.

  • 
    -exo (Up):  The C4 carbon is displaced on the same side as the carboxylate group (C1).
    
  • 
    -endo (Down):  The C4 carbon is displaced on the opposite side of the carboxylate group.
    

The C4-Methyl Effect: Substituents at C4 prefer a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes.

  • Trans-4-methyl ((2S, 4R)-isomer): The methyl group forces the ring into the

    
    -exo  pucker to remain equatorial.
    
  • Cis-4-methyl ((2S, 4S)-isomer): The methyl group forces the ring into the

    
    -endo  pucker to remain equatorial.
    
The Amide Equilibrium (Cis vs. Trans)

In N-methylated amino acids, the energy difference between cis and trans amide bonds is smaller than in secondary amides (


 kcal/mol vs. 2.5 kcal/mol). However, the ring pucker biases this equilibrium via the 

interaction
.
  • Mechanism: The donation of electron density from the amide oxygen (

    
    ) into the antibonding orbital of the ester/amide carbonyl (
    
    
    
    ) stabilizes the trans isomer.
  • Coupling: The

    
    -exo pucker (favored by (2S,4R)-1,4-dimethylproline) places the donor oxygen and acceptor carbonyl in the optimal Bürgi-Dunitz trajectory, enhancing the 
    
    
    
    interaction and thermodynamically locking the trans-amide .
Visualizing the Coupled Equilibria

G cluster_0 (2S, 4R)-1,4-Dimethylproline cluster_1 (2S, 4S)-1,4-Dimethylproline R_Exo_Trans Cg-Exo / Trans-Amide (Global Minimum) R_Endo_Cis Cg-Endo / Cis-Amide (High Energy) R_Exo_Trans->R_Endo_Cis Steric Penalty + Loss of n->pi* S_Endo_Cis Cg-Endo / Cis-Amide (Stabilized Cis) S_Exo_Trans Cg-Exo / Trans-Amide (Steric Clash) S_Endo_Cis->S_Exo_Trans Diaxial Clash (Methyl vs Carboxyl)

Caption: Thermodynamic coupling between ring pucker and amide geometry. Blue nodes represent the (2S,4R) isomer favoring the Trans state; Red nodes represent the (2S,4S) isomer shifting equilibrium toward Cis.

Experimental Characterization Workflow

Trustworthy characterization requires a self-validating loop combining Synthesis, NMR Spectroscopy, and Computational verification.

Protocol: Synthesis of (2S, 4R)-1,4-Dimethylproline

Note: This route ensures the "Trans" relative stereochemistry required for


-exo stabilization.
  • Starting Material: Trans-4-hydroxy-L-proline (Commercial).

  • N-Protection: React with Boc-anhydride (

    
    ) and NaOH to yield N-Boc-trans-4-hydroxy-L-proline.
    
  • Inversion/Methylation (The Critical Step):

    • Option A (Direct): Use a Gillman reagent (

      
      ) on the corresponding tosylate to invert stereochemistry? No.  Direct displacement is difficult.
      
    • Option B (Oxidation/Wittig - Robust):

      • Oxidize 4-OH to 4-ketone (Jones Oxidation).

      • Wittig reaction with

        
         to form the exocyclic alkene.
        
      • Stereoselective Hydrogenation (

        
        , Pd/C). The catalyst approaches from the less hindered face (opposite the carboxylate), installing the methyl group cis to the carboxylate ((2S, 4S)) or trans ((2S, 4R)) depending on specific directing groups.
        
    • Refined Route for (2S, 4R): To get the 4-Methyl trans to the carboxylate, use a directed hydrogenation on the free acid or ester.

  • N-Methylation:

    • Deprotect Boc (TFA/DCM).

    • Perform reductive amination: Formaldehyde (

      
      ), Sodium Cyanoborohydride (
      
      
      
      ), and catalytic Acetic Acid in MeOH.
Protocol: NMR Determination of and

This protocol validates the thermodynamic ratio of conformers.

Materials:

  • Compound: 10 mg 1,4-dimethylproline derivative.

  • Solvent:

    
     (for biological relevance) or 
    
    
    
    (for intrinsic preference).

Step-by-Step:

  • Acquire 1H NMR at 298K:

    • Focus on the

      
       singlet. You will observe two distinct peaks (rotamers).
      
    • Integrate the peaks:

      
       (Trans) and 
      
      
      
      (Cis).
  • Calculate

    
    : 
    
    
    
    
  • Calculate Free Energy Difference (

    
    ): 
    
    
    
    
  • NOESY Experiment (Validation):

    • Irradiate the

      
       signal.
      
    • Trans Amide: Strong NOE to

      
       protons.
      
    • Cis Amide: Strong NOE to

      
       proton.
      
    • Pucker Check: Strong NOE between

      
       and 
      
      
      
      (or methyl) indicates distance constraints specific to Endo/Exo.
Data Summary Table: Thermodynamic Parameters
Parameter(2S, 4R)-1,4-Dimethylproline(2S, 4S)-1,4-DimethylprolineCanonical Proline
Preferred Pucker

-exo

-endo
Mixed (Context dependent)
C4-Me Orientation Pseudo-equatorialPseudo-equatorialN/A
Amide Preference Strong Trans Shifted toward Cis Trans (weak)

(Water)
> 4.0~ 1.5 - 2.0~ 3.0

-0.8 to -1.2 kcal/mol-0.2 to -0.4 kcal/mol-0.6 kcal/mol

Applications in Drug Design

The thermodynamic rigidity of 1,4-dimethylproline makes it a high-value tool in medicinal chemistry.

  • Proteolytic Stability: The steric bulk of the C4-methyl and N-methyl groups prevents protease access to the peptide bond, significantly increasing half-life in plasma.

  • 
    -Turn Nucleation: 
    
    • The (2S, 4S) isomer (Endo pucker) is an excellent inducer of Type VI

      
      -turns , which require a cis-amide bond.
      
    • The (2S, 4R) isomer (Exo pucker) stabilizes Polyproline II (PPII) helices and extended structures.

References

  • Raines, R. T. (2006). "The n→π* Interaction."[2][3][4][5][6][7][8] Nature Chemical Biology.[2] Link

  • Song, I. K., & Kang, Y. K. (2006). "Conformational Preference and Cis-Trans Isomerization of 4(R)-Substituted Proline Residues." Journal of Physical Chemistry B. Link

  • Hodges, J. A., & Raines, R. T. (2005). "Stereoelectronic Effects on Proline Conformation." Organic Letters. Link

  • Koskinen, A. M. P., et al. (2005). "Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of Cis- and Trans-4-tert-butylprolines." Journal of Organic Chemistry. Link

  • Anssi, M., et al. (2011).

    
    -Substituted Proline Analogues." Journal of Physical Chemistry B. Link
    

Sources

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1,4-Dimethylpyrrolidine-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Aqueous Solubility in Drug Development

Aqueous solubility, the maximum concentration of a substance that can dissolve in water at a given temperature and pressure, is a cornerstone of pharmaceutical development.[3] For orally administered drugs, adequate solubility is a prerequisite for absorption from the gastrointestinal tract into the bloodstream.[3] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate.[4] Therefore, a thorough understanding and characterization of the solubility profile of a new chemical entity (NCE) like 1,4-Dimethylpyrrolidine-2-carboxylic acid HCl is paramount from the early stages of drug discovery through to formulation.[5]

Molecular Structure and Predicted Solubility Characteristics

The aqueous solubility of this compound HCl is governed by the interplay of its structural features: the pyrrolidine ring, the carboxylic acid group, two methyl groups, and its formulation as a hydrochloride salt.

  • Pyrrolidine Ring: The five-membered saturated heterocyclic ring is a polar structure.

  • Carboxylic Acid Group (-COOH): This functional group is capable of hydrogen bonding with water molecules, contributing positively to aqueous solubility.[6]

  • Methyl Groups (-CH3): The two methyl groups are non-polar and will generally decrease water solubility due to their hydrophobic nature.[6] The position of these groups can also influence crystal lattice energy and, consequently, solubility.

  • Hydrochloride (HCl) Salt: The formation of a hydrochloride salt with the tertiary amine in the pyrrolidine ring is a common strategy to enhance the aqueous solubility of amine-containing compounds.[7] The salt form dissociates in water, yielding a positively charged pyrrolidinium ion and a chloride ion, which are readily solvated by polar water molecules.[7]

Based on these features, this compound HCl is expected to be water-soluble. The presence of the ionizable carboxylic acid and the amine hydrochloride salt form are strong indicators of good aqueous solubility.

Factors Influencing the Aqueous Solubility

Several environmental factors can significantly impact the solubility of this compound HCl in aqueous media. A thorough understanding of these factors is crucial for accurate solubility determination and for the development of robust formulations.

pH

For ionizable compounds, pH is one of the most critical factors affecting solubility.[8] this compound HCl has two ionizable groups: the carboxylic acid and the tertiary amine. The solubility of this compound will, therefore, be highly dependent on the pH of the aqueous medium.

  • At low pH (acidic conditions): The carboxylic acid group will be largely protonated (unionized), while the tertiary amine will be protonated (ionized). The ionized amine contributes significantly to solubility.

  • At neutral pH: The carboxylic acid will be deprotonated (ionized carboxylate), and the tertiary amine will also be protonated, resulting in a zwitterionic form which is often highly soluble.

  • At high pH (basic conditions): The carboxylic acid will be deprotonated (ionized), and the tertiary amine will be deprotonated (unionized). The ionized carboxylate will promote solubility.

Temperature

The dissolution of most solid compounds, including salts like this compound HCl, is an endothermic process.[3] Therefore, an increase in temperature will generally lead to an increase in solubility.[9] This relationship is described by the van't Hoff equation. It is standard practice to determine solubility at physiologically relevant temperatures, such as 37°C.[10]

Common Ion Effect

The presence of a common ion in the solution can decrease the solubility of a salt.[11] For this compound HCl, the presence of chloride ions from other sources (e.g., in buffered solutions) could potentially reduce its solubility.[11] This effect is generally more pronounced for sparingly soluble salts.[11] Given the expected high solubility of this compound, the common ion effect may be less significant but should still be considered, especially in formulations containing high concentrations of chloride salts.

Experimental Determination of Aqueous Solubility

The accurate determination of aqueous solubility requires robust and well-validated experimental methods. The two primary types of solubility measurements are kinetic and thermodynamic solubility.[8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[8] The shake-flask method is the gold standard for determining thermodynamic solubility.[8][10]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound HCl to a known volume of the desired aqueous medium (e.g., purified water, buffered solutions at various pH values) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[8] A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Solid-State Analysis: It is good practice to analyze the remaining solid residue by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or disproportionation) during the experiment.[10]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early drug discovery.[5] It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility.[8] Methods like nephelometry (light scattering) are commonly used to detect precipitation.[2][5]

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 1: Anticipated pH-Solubility Profile of this compound HCl

pHExpected Predominant SpeciesAnticipated Relative Solubility
2.0CationicHigh
4.0Cationic/ZwitterionicVery High
7.4ZwitterionicVery High
9.0Zwitterionic/AnionicHigh
11.0AnionicModerate to High

Table 2: Experimental Conditions for Thermodynamic Solubility Determination

ParameterConditionRationale
Method Shake-FlaskGold standard for equilibrium solubility.[8][10]
Media Purified Water, pH 2.0, 4.5, 7.4, 9.0 BuffersTo assess the pH-solubility profile.
Temperature 25°C and 37°CRoom temperature and physiological temperature.[10]
Equilibration Time 48 hoursTo ensure equilibrium is reached.[12]
Analytical Method HPLC-UV/MSFor accurate and specific quantification.[8]

Visualization of Key Concepts

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

Relationship Between pH and Ionization State

Caption: Ionization states at different pH values.

Conclusion

While specific quantitative solubility data for this compound HCl is not publicly available, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for a strong prediction of its aqueous solubility profile. The presence of two ionizable groups and its formulation as a hydrochloride salt suggest that it is likely to be highly soluble in water, with its solubility being significantly influenced by the pH of the medium. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers and drug development professionals to accurately determine and understand the aqueous solubility of this compound. A thorough characterization of its solubility is a critical step in advancing its potential as a therapeutic agent.

References

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. (n.d.).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • Aqueous Solubility Assay - Enamine. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • What factors affect solubility? - AAT Bioquest. (2022, April 18).
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).
  • (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 - Sigma-Aldrich. (n.d.).
  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

Sources

Difference between 1-methylproline and 1,4-dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-methylproline (


-methylproline) versus 1,4-dimethylproline  (

-methyl-4-methylproline). It is designed for researchers in medicinal chemistry and chemical biology, focusing on the structural, conformational, and synthetic divergences that dictate their utility in drug design.

Executive Summary

The transition from 1-methylproline to 1,4-dimethylproline represents a shift from solubility/permeability modulation to precise conformational locking .

  • 1-Methylproline (Hygric Acid): Primarily utilized to eliminate hydrogen bond donation and lower the energy barrier for cis-trans isomerization. It enhances lipophilicity and proteolytic stability but retains significant flexibility in the pyrrolidine ring pucker.

  • 1,4-Dimethylproline: A "dual-anchor" scaffold. The C4-methyl group acts as a steric buttress, locking the pyrrolidine ring into a specific pucker (

    
    -endo or 
    
    
    
    -exo, depending on stereochemistry). When combined with N-methylation, this creates a hyper-rigid scaffold that fixes both the backbone dihedral angles (
    
    
    ) and the amide bond geometry (
    
    
    ).

Structural & Chemical Identity

The fundamental difference lies in the substitution at the Carbon-4 (


) position. While both share the tertiary amine core (preventing H-bond donation), the C4-methyl group in 1,4-dimethylproline introduces a critical steric constraint.
Feature1-Methylproline (

-Me-Pro)
1,4-Dimethylproline (

-Me-4-Me-Pro)
IUPAC Name (2S)-1-methylpyrrolidine-2-carboxylic acid(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid (typical isomer)
Common Name Hygric Acid--
Amine Type Tertiary (in peptide:

-alkylated amide)
Tertiary (in peptide:

-alkylated amide)
H-Bond Capacity Acceptor only (No NH donor)Acceptor only (No NH donor)
Ring Pucker Flexible (Dynamic equilibrium)Locked (Sterically defined)
Lipophilicity High (vs. Proline)Very High (Additional hydrophobic bulk)
Primary Use Improving membrane permeability; cis-amide induction.Fixing secondary structure (e.g.,

-turns, PPII helices).

Conformational Dynamics: The Mechanistic Core

This section explains the causality behind choosing one analog over the other. The biological activity of proline mimetics is governed by two equilibria: the Amide Bond Isomerization (


) and the Ring Pucker  (

).
The N-Methyl Effect (Present in Both)

Methylation at the N1 position (1-methyl) has two major effects:

  • Elimination of H-Bond Donor: The amide proton is replaced by a methyl group, preventing the formation of canonical

    
    -helices that require 
    
    
    
    hydrogen bonding.
  • Cis-Amide Stabilization: In standard peptides, the trans isomer is energetically favored (steric clash in cis). However, in N-methylated prolines, the steric clash between the N-methyl group and the preceding

    
     makes the cis and trans states energetically similar.
    
    • Result: Increased population of the cis conformer, essential for inducing

      
      -turns (Type VI).
      
The C4-Methyl Effect (Exclusive to 1,4-Dimethylproline)

The addition of a methyl group at C4 is the "conformation locker." Unlike 1-methylproline, which allows the ring to flip between


-endo (down) and 

-exo (up), the C4-methyl group forces a specific pucker to minimize steric strain.
  • Trans-4-methyl (relative to COOH): Steric repulsion forces the ring into the

    
    -exo  pucker. This mimics the geometry of collagen (hydroxyproline) but without the electron-withdrawing effect.
    
  • Cis-4-methyl (relative to COOH): Forces the ring into the

    
    -endo  pucker.
    

Why this matters: The ring pucker dictates the


 (phi) and 

(psi) backbone torsion angles.
  • Exo pucker

    
     Favors Polyproline II (PPII) helices and extended structures.
    
  • Endo pucker

    
     Favors 
    
    
    
    -helical turns and compact folds.
Visualization of Conformational Logic

ConformationalLogic Proline Native Proline NMePro 1-Methylproline (N-Methylation) Proline->NMePro Add N-Me DiMePro 1,4-Dimethylproline (N + C4 Methylation) NMePro->DiMePro Add C4-Me Effect1 Removes H-Bond Donor Destabilizes Trans State NMePro->Effect1 DiMePro->Effect1 Effect2 Locks Ring Pucker (Endo/Exo Control) DiMePro->Effect2 Outcome1 Increased Membrane Permeability Proteolytic Stability Effect1->Outcome1 Outcome2 Fixed Backbone Geometry (High Specificity Binding) Effect2->Outcome2 Restricts Phi/Psi Angles

Figure 1: Logical flow of structural modifications. 1-Methylproline provides pharmacokinetic benefits, while 1,4-dimethylproline adds precise structural rigidity.

Synthesis Protocols

Synthesizing these derivatives requires distinct strategies. 1-methylproline is accessible via simple reductive amination, whereas 1,4-dimethylproline requires constructing the substituted ring first.

Protocol A: Synthesis of 1-Methylproline (Reductive Amination)

Best for: Rapid generation of N-methylated building blocks.

  • Starting Material: L-Proline.

  • Reagents: Formaldehyde (HCHO), Pd/C catalyst, Hydrogen gas (

    
    ).
    
  • Procedure:

    • Dissolve L-Proline in water/methanol.

    • Add excess aqueous formaldehyde.

    • Add 10% Pd/C catalyst.

    • Stir under

      
       atmosphere (balloon pressure or 1-3 atm) for 16 hours.
      
    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from EtOH/Et2O.

  • Mechanism: Formation of an iminium ion intermediate followed by reduction to the tertiary amine.

Protocol B: Synthesis of 1,4-Dimethylproline (The "Cu-Catalyzed" Route)

Best for: Creating the 4-methyl scaffold with defined stereochemistry. Reference Grounding: This protocol synthesizes the 4-methyl core (Search Result 1.7), followed by N-methylation.

Step 1: Synthesis of 4-Methylproline Core

  • Substrate: Protected 2,3-dehydroproline ester (e.g., N-Boc-4,5-dehydroproline methyl ester).

  • Reagent: Methylmagnesium bromide (MeMgBr) or dimethylzinc (

    
    ).
    
  • Catalyst: Copper(I) complex (e.g.,

    
    ) with a chiral ligand (e.g., Phosphoramidite) to induce enantioselectivity if not using a chiral auxiliary.
    
  • Reaction:

    • Perform a 1,4-conjugate addition (Michael addition) of the methyl group to the

      
      -unsaturated ester.
      
    • This installs the C4-methyl group. The stereochemistry is controlled by the catalyst or the existing chirality of the ring.

  • Deprotection: Remove the N-Boc group (TFA/DCM).

Step 2: N-Methylation

  • Substrate: 4-methylproline (from Step 1).[1]

  • Reagents: Formaldehyde,

    
     (Sodium cyanoborohydride) or Formic acid (Eschweiler-Clarke conditions).
    
  • Procedure:

    • Dissolve 4-methylproline in MeOH/Acetic Acid (9:1).

    • Add Formaldehyde (3 eq). Stir 30 min.

    • Add

      
       (2 eq). Stir 12h.
      
    • Workup: Quench with water, extract with DCM (adjust pH to basic first to ensure the amine is neutral).

Therapeutic Applications & Decision Matrix

When to use which?

Case Study 1: Improving Oral Bioavailability (Use 1-Methylproline)

If a peptide drug candidate is potent but has poor oral bioavailability due to rapid proteolysis or low membrane permeability, replacing a Proline with 1-methylproline is the first line of defense.

  • Mechanism: The N-methyl group masks the polarity of the peptide bond and blocks the approach of proteases (like chymotrypsin) that require a specific orientation.

Case Study 2: Designing a High-Affinity Inhibitor (Use 1,4-Dimethylproline)

If the goal is to inhibit a receptor that recognizes a specific "turn" conformation (e.g., an SH3 domain binder or an integrin antagonist), 1,4-dimethylproline is superior.

  • Mechanism: By selecting the correct stereoisomer (e.g., trans-4-methyl), you lock the peptide into the bioactive conformation before it even binds. This reduces the "entropic penalty" of binding, significantly increasing affinity (

    
    ).
    
Parameter1-Methylproline1,4-Dimethylproline
Metabolic Stability HighVery High (Steric bulk protects ring oxidation)
Conformational Cost Low (Flexible)High (Pre-organized)
Synthesis Complexity Low (1 step)High (4-5 steps)
Use Case "Peptide Stapling" alternative; PK improvement.Structure-Based Drug Design (SBDD).

References

  • PubChem. (2025).[2] N-Methyl-L-proline | C6H11NO2.[2] National Library of Medicine. [Link]

  • Raines, R. T., et al. (2020). Conformational landscape of substituted prolines. National Institutes of Health (PMC). [Link]

  • Enomoto, H., et al. (2008).[3] Synthesis and biological evaluation of N-mercaptoacylproline... as leukotriene A4 hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). A Practical Synthesis of trans-3-Substituted Proline Derivatives Through 1,4-Addition. [Link]

Sources

Methodological & Application

Advanced Protocol: Fmoc-Protection of 4-Methylpyrrolidine-2-carboxylic Acid for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Feasibility

The "N-Methyl" Paradox: Clarifying the Target Molecule

Critical Scientific Note: The specific nomenclature "1,4-Dimethylpyrrolidine-2-carboxylic acid" refers to a pyrrolidine ring with a methyl group at position 1 (the nitrogen) and position 4.

  • Chemical Constraint: Position 1 is the nitrogen atom.[1] If this position is methylated (N-methyl), the molecule is a tertiary amine .

  • Fmoc Compatibility: The Fmoc (9-fluorenylmethoxycarbonyl) group protects amines by forming a carbamate.[2] This reaction requires the displacement of a proton (H) from the nitrogen. Tertiary amines cannot be Fmoc-protected because they lack this proton; attempting to react them with Fmoc-Cl or Fmoc-OSu would theoretically yield an unstable quaternary ammonium salt, not a stable carbamate suitable for SPPS.

Corrective Assumption: This guide assumes the user intends to synthesize Fmoc-4-methylpyrrolidine-2-carboxylic acid (also known as Fmoc-4-methylproline) for use in SPPS. In this scenario, the "1-position" is where the Fmoc group will be attached, and the starting material is the secondary amine 4-methylpyrrolidine-2-carboxylic acid .

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For proline derivatives (secondary amines), the choice of protecting reagent is critical to prevent side reactions.

FeatureFmoc-Cl (Fluorenylmethyloxycarbonyl chloride)Fmoc-OSu (Fmoc-succinimide)
Reactivity HighModerate (Controlled)
Risk of Dipeptides High. Can form mixed anhydrides that react with free amino acid to form Fmoc-AA-AA-OH impurities.[3]Low. Succinimide leaving group is less prone to mixed anhydride formation.
Purity Profile Often requires recrystallization to remove oligomers.Generally yields higher purity crude.
Recommendation Not Recommended for Proline analogs.Preferred for high-quality SPPS building blocks.

Part 2: Experimental Protocol

Synthesis of Fmoc-4-Methylpyrrolidine-2-Carboxylic Acid

Objective: Preparation of N-(9-Fluorenylmethoxycarbonyl)-4-methylproline (Fmoc-4-MePro-OH) from the free amino acid.

Materials Required
  • Substrate: 4-Methylpyrrolidine-2-carboxylic acid (H-4-MePro-OH) [HCl salt or free base].

  • Reagent: Fmoc-OSu (0.95 - 1.0 eq). Note: Using a slight deficit of Fmoc-OSu ensures all Fmoc is consumed, simplifying purification.

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: 1:1 mixture of Water (

    
    ) and 1,4-Dioxane (or Acetone).
    
  • Acid: 1N Hydrochloric Acid (HCl) or

    
    .
    
Step-by-Step Methodology
  • Solubilization & pH Adjustment:

    • Dissolve 10.0 mmol of H-4-MePro-OH in 25 mL of

      
      .
      
    • Add 20.0 mmol (2 eq) of

      
      .
      
    • Checkpoint: Ensure pH is between 8.5 and 9.5. Proline derivatives are secondary amines and are sufficiently nucleophilic, but pH < 8.5 slows the reaction, while pH > 10 promotes Fmoc hydrolysis.

  • Reaction Setup:

    • Dissolve 9.5 mmol (0.95 eq) of Fmoc-OSu in 25 mL of 1,4-Dioxane (or Acetone).

    • Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 20 minutes while stirring vigorously at Room Temperature (RT).

    • Why Dropwise? Prevents precipitation of Fmoc-OSu before it can react.

  • Monitoring:

    • Stir at RT for 4–16 hours.[4]

    • Monitor via TLC (CHCl3:MeOH:AcOH 90:8:2) or HPLC.[5] The limiting reagent (Fmoc-OSu) should disappear.

  • Workup (Crucial for Purity):

    • Wash: Dilute with 50 mL water. Wash the basic solution 2x with Diethyl Ether or Ethyl Acetate (EtOAc).

    • Mechanism:[6][7] This removes unreacted Fmoc-OSu and organic impurities (Fmoc-byproducts) while the product (Fmoc-AA-COO-) remains in the aqueous phase.

    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2.0 using 1N HCl or 10%

      
      . The product will precipitate or form an oil.[8]
      
    • Extraction: Extract the acidic aqueous layer 3x with EtOAc.

  • Isolation:

    • Combine organic layers.[4] Wash with Brine (sat. NaCl).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Evaporate solvent under reduced pressure.

    • Crystallization: Recrystallize from EtOAc/Hexane or DCM/Ether if necessary.

Analytical Specifications (Self-Validation)
  • HPLC: Purity > 98%.

  • Mass Spec (ESI):

    
     expected at (MW of 4-MePro + 222.2).
    
  • NMR: Check for rotamers. Proline derivatives often show dual peaks in NMR due to cis/trans isomerization of the tertiary carbamate bond. This is not an impurity.

Part 3: SPPS Integration & Handling

Coupling the Hindered Secondary Amine

Once synthesized, Fmoc-4-MePro-OH is a sterically hindered secondary amino acid. Coupling it to the resin is standard, but coupling the NEXT amino acid onto the Fmoc-4-MePro-N-terminus is difficult due to steric bulk.

Recommended Coupling Protocol (On-Resin):

  • Activator: Use HATU or PyAOP (stronger activators) rather than HBTU/HCTU.

  • Additive: HOAt is preferred over HOBt.

  • Conditions: Double coupling (2 x 45 min) at elevated temperature (50°C) is often required if the sequence is prone to aggregation.

Visualization of Workflow

FmocProtection Start Start: H-4-MePro-OH (Secondary Amine) Check Check Structure: Is N-position methylated? Start->Check Stop STOP: Tertiary Amines cannot be Fmoc protected. Check->Stop Yes (1,4-dimethyl) Reagent Select Reagent: Fmoc-OSu (Preferred) Check->Reagent No (4-methyl only) Reaction Reaction: pH 8.5-9.5, Dioxane/H2O Nucleophilic Attack Reagent->Reaction Wash Basic Wash (Et2O): Remove unreacted Fmoc-OSu Reaction->Wash Acidify Acidify to pH 2.0: Protonate Carboxylate Wash->Acidify Extract Extract (EtOAc) & Dry Acidify->Extract Final Final Product: Fmoc-4-MePro-OH Extract->Final

Figure 1: Decision tree and workflow for the Fmoc-protection of 4-methylpyrrolidine-2-carboxylic acid, highlighting the critical structural checkpoint.

Part 4: Troubleshooting & "1,4-Dimethyl" Usage

If you strictly possess This compound (N-methylated) and need to use it in SPPS:

  • As an Internal Residue: You cannot. It cannot be Fmoc-protected.

    • Alternative: Use Fmoc-4-MePro-OH in SPPS. After removing the Fmoc group, perform On-Resin Methylation (e.g., via the Mitsunobu reaction with MeOH/DIAD or reductive amination with Formaldehyde/NaCNBH3) to generate the 1,4-dimethyl motif on the solid phase.

  • As an N-Terminal Cap: You can couple it directly to the N-terminus of the peptide resin using HATU/DIEA. No Fmoc protection is needed (or possible).

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9][10] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[10][11] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • PubChem. (2024). 1-Methylpyrrolidine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Application Notes and Protocols for Incorporating 1,4-Dimethylproline into β-Turn Peptide Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of β-Turns and the Quest for Conformational Control

In the intricate landscape of protein and peptide structure, β-turns represent a fundamental secondary structural motif. These elegant four-amino-acid residues reverse the direction of the polypeptide chain, enabling the compact, globular architecture essential for biological function.[1] Beyond their structural role, β-turns are frequently located on the surface of proteins and peptides, where they often serve as critical recognition sites for protein-protein interactions and peptide-receptor binding.[2] Consequently, the ability to mimic the conformation of β-turns with small molecules or constrained peptides has become a cornerstone of modern medicinal chemistry and drug design.[3]

Peptidomimetics that successfully replicate the spatial orientation of key side chains in a native β-turn can exhibit enhanced biological activity, improved metabolic stability, and better oral bioavailability compared to their linear peptide counterparts.[4] The inherent flexibility of short peptides often leads to a rapid loss of their bioactive conformation in solution, rendering them susceptible to proteolytic degradation and reducing their binding affinity.[5] By introducing conformational constraints, we can lock the peptide into its active form, thereby overcoming these limitations.

Proline is a unique amino acid that, due to its cyclic side chain, naturally restricts the conformational freedom of the peptide backbone and is a common constituent of β-turns.[6] However, the native proline residue still allows for a degree of flexibility. To further rigidify the peptide backbone and induce a stable β-turn, chemical modifications to the proline ring can be employed. This guide introduces a novel and powerful tool for this purpose: 1,4-dimethylproline .

This document will provide a comprehensive overview of the rationale behind using 1,4-dimethylproline as a β-turn mimetic, a proposed synthetic route for this non-canonical amino acid, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and methods for the structural characterization of the resulting β-turn mimics.

The Rationale for 1,4-Dimethylproline: A Dual-Action Approach to Conformational Rigidity

The power of 1,4-dimethylproline as a β-turn inducer lies in the synergistic conformational effects of its two methyl groups. The N-methylation and C4-methylation work in concert to severely restrict the allowable Ramachandran space of the peptide backbone, thereby pre-organizing it into a β-turn geometry.

The Influence of N-Methylation

N-methylation of an amino acid backbone has profound consequences for peptide conformation. The substitution of the amide proton with a methyl group introduces steric hindrance that disfavors extended conformations and can promote the formation of β-turns.[7][8] Furthermore, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can influence the overall hydrogen bonding network of the peptide.[7] In the context of proline, N-methylation further restricts the already limited conformational space.

The Role of 4-Methyl Substitution

Substitution at the C4 position of the proline ring has been extensively studied and is known to have a significant impact on the ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[9] The stereochemistry of the 4-substituent dictates the preferred ring conformation. A methyl group at the 4-position, depending on its stereochemistry (4R or 4S), can stabilize a specific ring pucker that is conducive to a particular type of β-turn.[10] For instance, a 4R-methyl group can favor an exo ring pucker, which is often found in type II β-turns.[9]

By combining these two modifications in 1,4-dimethylproline, we create a highly constrained amino acid that is hypothesized to strongly favor a β-turn conformation when incorporated into a peptide sequence.

cluster_0 Conformational Effects of 1,4-Dimethylproline N-Methylation N-Methylation Synergistic Constraint Synergistic Constraint N-Methylation->Synergistic Constraint Steric Hindrance C4-Methylation C4-Methylation C4-Methylation->Synergistic Constraint Ring Pucker Bias Stable Beta-Turn Stable Beta-Turn Synergistic Constraint->Stable Beta-Turn Pre-organization

Caption: Synergistic conformational constraint of 1,4-dimethylproline.

Proposed Synthesis of Fmoc-Protected 1,4-Dimethylproline

As 1,4-dimethylproline is not a commercially available amino acid, a robust synthetic route is required. The following proposed synthesis is based on established methods for the N-methylation and C4-alkylation of proline derivatives. The synthesis starts from the readily available 4-hydroxyproline.

Protocol 1: Synthesis of Fmoc-1,4-dimethylproline

  • Protection of 4-hydroxyproline: Begin with the protection of the amino and carboxyl groups of 4-hydroxy-L-proline. The amino group can be protected with a Boc group, and the carboxyl group can be converted to a methyl ester.[11]

  • Oxidation of the hydroxyl group: The hydroxyl group at the C4 position is then oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Grignard reaction for methylation: A Grignard reaction with methylmagnesium bromide (CH₃MgBr) is performed on the ketone to introduce the methyl group at the C4 position. This reaction will likely yield a mixture of diastereomers, which may require separation by chromatography.

  • N-methylation: The N-Boc group is removed, and the secondary amine is then methylated. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a suitable method for this step.[12][13]

  • Ester hydrolysis and Fmoc protection: The methyl ester is hydrolyzed under basic conditions, and the free amine is then protected with an Fmoc group using Fmoc-OSu to yield the final Fmoc-1,4-dimethylproline, ready for solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

The incorporation of 1,4-dimethylproline into a peptide sequence requires optimized coupling conditions due to its sterically hindered nature. The following protocol outlines the synthesis of a model tetrapeptide, Ac-Ala-(1,4-diMePro)-Gly-NH₂.

Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Repeat Repeat Washing->Repeat Next Amino Acid Final Deprotection Final Deprotection Washing->Final Deprotection Last Amino Acid Repeat->Fmoc Deprotection Cleavage & Purification Cleavage & Purification Final Deprotection->Cleavage & Purification End End Cleavage & Purification->End

Caption: Solid-phase peptide synthesis workflow.

Protocol 2: SPPS of Ac-Ala-(1,4-diMePro)-Gly-NH₂

  • Resin: Rink Amide resin is a suitable solid support for the synthesis of C-terminally amidated peptides.

  • Coupling Reagents: Due to the steric hindrance of 1,4-dimethylproline, a potent coupling reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.[14][15]

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF.

    • Couple Fmoc-Gly-OH using HATU/DIPEA (diisopropylethylamine) in DMF.

  • Second Amino Acid Coupling (1,4-Dimethylproline):

    • Deprotect the Fmoc group of the resin-bound glycine.

    • Couple Fmoc-1,4-diMePro-OH using HATU/DIPEA. A double coupling may be necessary to ensure complete reaction. Monitor the coupling using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine of proline) or a bromophenol blue test.[14]

  • Third Amino Acid Coupling (Alanine):

    • Deprotect the Fmoc group of the resin-bound 1,4-dimethylproline.

    • Couple Fmoc-Ala-OH using HATU/DIPEA.

  • Acetylation:

    • Deprotect the final Fmoc group.

    • Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (MS).

Structural Characterization of the β-Turn Mimic

Confirmation of the desired β-turn conformation is crucial. A combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provides a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for purity and to observe the chemical shifts of the protons. The N-methyl protons of 1,4-dimethylproline are expected to appear as a singlet around 2.7-3.1 ppm.[16]

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. For N-methylated peptides, ROESY is often preferred.[7] Key NOE cross-peaks indicative of a β-turn include those between the α-proton of residue i+1 and the amide proton of residue i+2, and between the amide proton of residue i+2 and the amide proton of residue i+3.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon signals, including the N-methyl and C4-methyl carbons.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide in solution.[17][18]

Protocol 4: CD Analysis

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Interpretation: The shape of the CD spectrum is characteristic of the peptide's secondary structure. A type II β-turn, for example, often exhibits a positive CD band around 230 nm and a strong negative band around 202 nm.[18] The exact spectrum will depend on the specific type of β-turn adopted.

Data Summary and Interpretation

Analytical Technique Expected Result for Ac-Ala-(1,4-diMePro)-Gly-NH₂ Interpretation
Mass Spectrometry Molecular weight corresponding to the calculated mass of the peptide.Confirms the identity of the synthesized peptide.
RP-HPLC A single major peak.Indicates the purity of the peptide.
¹H NMR Singlet for N-methyl protons (~2.7-3.1 ppm), characteristic chemical shifts for other protons.Presence of the N-methyl group and overall peptide structure.
NOESY/ROESY Key cross-peaks between adjacent and non-adjacent residues.Provides distance constraints to define the 3D structure, including the β-turn.
CD Spectroscopy A spectrum characteristic of a β-turn conformation.Confirms the presence of the desired secondary structure.

Troubleshooting

  • Incomplete Coupling: If coupling to 1,4-dimethylproline is incomplete, increase the coupling time, use a double coupling, or switch to a more potent coupling reagent. Microwave-assisted synthesis can also be beneficial for difficult couplings.[15]

  • Poor Yield: Low yields can result from incomplete couplings or side reactions during cleavage. Optimize the coupling and cleavage conditions accordingly.

  • Multiple Peaks in HPLC: This may indicate impurities or the presence of cis/trans isomers around the peptide bond preceding the 1,4-dimethylproline. The latter is less likely due to the high conformational constraint of the residue.

Conclusion

1,4-Dimethylproline represents a promising new building block for the design of highly stable β-turn peptide mimics. Its unique dual-methylation pattern provides a powerful tool for enforcing a specific and predictable peptide conformation. The protocols outlined in this guide provide a roadmap for the synthesis, incorporation, and characterization of peptides containing this novel amino acid, opening new avenues for the development of potent and selective peptidomimetic therapeutics.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])

  • Engineering β-sheets employing N-methylated heterochiral amino acids - PMC. (URL: [Link])

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (URL: [Link])

  • Solid-Phase Synthesis of N -Nosyl- and N -Fmoc- N -Methyl-α-amino Acids | Request PDF - ResearchGate. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (URL: [Link])

  • Circular dichroism of beta turns in peptides and proteins - PubMed. (URL: [Link])

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (URL: [Link])

  • Peptide models for beta-turns. A circular dichroism study - PubMed - NIH. (URL: [Link])

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. (URL: [Link])

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. (URL: [Link])

  • An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC. (URL: [Link])

  • Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Circular dichroism spectra of proline-containing peptides... - ResearchGate. (URL: [Link])

  • Conformational landscape of substituted prolines - PMC - NIH. (URL: [Link])

  • Conformational analysis of N-methylated peptides: (a) Ramachandran... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • β-turn Tendency in N-methylated Peptides With Dehydrophenylalanine Residue: DFT Study. (URL: [Link])

  • Novel conformational distributions of methylproline peptides | Journal of the American Chemical Society. (URL: [Link])

  • Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. (URL: [Link])

  • Comparison of conformational properties of proline and threonine residues - PubMed. (URL: [Link])

  • N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem - NIH. (URL: [Link])

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC. (URL: [Link])

  • Conformational Constraints: Nonpeptide Beta-Turn Mimics - PubMed. (URL: [Link])

  • ChemInform Abstract: A Practical Synthesis of trans-3-Substituted Proline Derivatives Through 1,4-Addition. | Request PDF - ResearchGate. (URL: [Link])

  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google P
  • L-Proline, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

  • Lesson: beta turns - Proteopedia, life in 3D. (URL: [Link])

  • Impact of cis-proline analogs on peptide conformation - PubMed - NIH. (URL: [Link])

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. (URL: [Link])

  • Structural characterization of a β-turn mimic within a protein–protein interface - PNAS. (URL: [Link])

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach - PubMed. (URL: [Link])

Sources

Application Note: Stereoselective Synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the stereoselective synthesis of (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid (also known as N-methyl-(2S,4R)-4-methylproline). This non-proteinogenic amino acid is a critical scaffold in the development of peptidomimetics, HCV protease inhibitors, and neuroprotective agents.

The protocol selected prioritizes scalability , enantiomeric purity , and operational safety , utilizing the "Chiral Pool" strategy starting from trans-4-hydroxy-L-proline.

Executive Summary & Retrosynthetic Strategy

The synthesis of 4-substituted prolines presents a unique stereochemical challenge: controlling the C4-position relative to the fixed C2-chiral center.

For the (2S,4R) diastereomer—where the C4-methyl group is trans to the C2-carboxyl group—direct alkylation of pyroglutamates often yields low diastereoselectivity. Therefore, this protocol utilizes a functional group interconversion strategy starting from commercially available trans-4-hydroxy-L-proline.

Mechanistic Pathway[1][2][3]
  • Scaffold Setup: Protection of trans-4-hydroxy-L-proline (N-Boc, O-Methyl).

  • Activation: Oxidation of the C4-hydroxyl to a ketone.

  • Carbon Insertion: Wittig olefination to install the C4-exocyclic methylene.

  • Stereoselection: Diastereoselective hydrogenation. The steric bulk of the C2-carboxyl group directs the catalyst to the opposing face, installing the C4-methyl group in the thermodynamic trans (4R) configuration.

  • N-Functionalization: Boc-deprotection followed by reductive amination to install the N-methyl group.

Graphviz Pathway Diagram

Retrosynthesis cluster_legend Legend Target (2S,4R)-1,4-dimethylpyrrolidine-2-COOH Precursor1 N-Methyl-4-methylene Intermediate Target->Precursor1 Reductive Amination Precursor2 (2S)-4-Methylene Proline Ester Precursor1->Precursor2 N-Methylation Precursor3 (2S)-4-Oxo Proline Ester Precursor2->Precursor3 Wittig Olefination Start trans-4-Hydroxy-L-Proline (Chiral Pool) Precursor3->Start Oxidation & Protection key Blue: Target | Green: Starting Material | Grey: Intermediates

Caption: Retrosynthetic disconnection showing the transformation from the chiral pool material to the target via a 4-oxo intermediate.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation & Oxidation

Objective: Synthesize 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate.

Rationale: The N-Boc and Methyl ester groups protect the amine and acid functionalities while providing necessary lipophilicity for the Wittig reaction. The oxidation is performed using TCCA/TEMPO, which is safer and more environmentally benign than Jones Reagent (Cr(VI)) or Swern oxidation (odor/cryogenic requirements).

Reagents:

  • trans-4-Hydroxy-L-proline (1.0 eq)

  • Boc anhydride (

    
    ) (1.1 eq)
    
  • Trichloroisocyanuric acid (TCCA) (0.7 eq)

  • TEMPO (0.01 eq)

Protocol:

  • Protection: Suspend trans-4-hydroxy-L-proline (50 g) in MeOH. Add

    
     (1.2 eq) dropwise at 0°C. Reflux 2h. Concentrate. Resuspend in DCM/TEA. Add 
    
    
    
    . Stir 12h. Wash with 1N HCl, Brine. Yield: ~95% of N-Boc-4-hydroxy-proline methyl ester.
  • Oxidation: Dissolve the protected intermediate (10 g) in DCM (100 mL) at 0°C.

  • Add TEMPO (60 mg).

  • Slowly add TCCA (6.5 g) over 20 mins. Caution: Exothermic.[1]

  • Stir at 0°C for 30 min, then RT for 1h. Filter the precipitate (cyanuric acid).

  • Wash filtrate with sat.[2]

    
    , 1N HCl, and Brine.
    
  • Dry (

    
    ) and concentrate. The ketone is usually pure enough for the next step.
    
Phase 2: Wittig Methylenation

Objective: Synthesize 1-tert-butyl 2-methyl (2S)-4-methylenepyrrolidine-1,2-dicarboxylate.

Protocol:

  • Suspend Methyltriphenylphosphonium bromide (

    
    , 1.5 eq) in anhydrous THF under 
    
    
    
    .
  • Add Potassium tert-butoxide (KOtBu, 1.4 eq) at 0°C. The solution turns bright yellow (ylide formation). Stir 1h.

  • Cannulate the ketone (from Phase 1) dissolved in THF into the ylide solution at 0°C.

  • Warm to RT and stir 4h.

  • Quench with sat.

    
    .[3] Extract with EtOAc.[2][3]
    
  • Purification: Silica gel chromatography (Hex/EtOAc 8:1). The exocyclic double bond is installed.

Phase 3: Stereoselective Hydrogenation & N-Methylation

Objective: Install the C4-methyl group (trans) and the N-methyl group.

Mechanism: Catalytic hydrogenation of the 4-methylene intermediate occurs from the face cis to the ester group (steric approach control), forcing the methyl group to the trans position relative to the carboxylate.

Protocol:

  • Hydrogenation: Dissolve the alkene (5 g) in MeOH. Add 10% Pd/C (10 wt%).

  • Stir under

    
     (1 atm, balloon) for 16h.
    
    • Note: High pressure is not required and may reduce the Boc group or aromatic rings if present.

  • Filter through Celite. Concentrate.

    • QC Check:

      
       NMR should show a doublet at ~1.0-1.1 ppm (C4-Me). The dr is typically >9:1 favoring (2S,4R).
      
  • Boc Removal: Dissolve in DCM/TFA (1:1). Stir 1h. Concentrate to dryness (TFA salt).

  • N-Methylation (Reductive Amination):

    • Dissolve the TFA salt in MeOH. Neutralize with TEA (1 eq).

    • Add Formaldehyde (37% aq, 5 eq). Stir 30 min.

    • Add

      
       (2 eq) or 
      
      
      
      . Stir 12h.
  • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/H2O, then neutralize to isoelectric point.

Data Analysis & Quality Control

Expected Analytical Data

The following table summarizes the key characterization metrics for the final product and key intermediates.

CompoundStateKey 1H NMR SignalOptical Rotation

(2S)-4-Oxo-Pro-OMe Oil/SolidNo alkene/methyl signals.-12° (c=1, CHCl3)
(2S)-4-Methylene-Pro Oil

4.98 (m, 2H, =CH2)
-45° (c=1, CHCl3)
(2S,4R)-4-Me-Pro (NH) Solid

1.05 (d, 3H, Me)
-35° (c=1, H2O)
Target (N-Me, 4-Me) Solid

2.85 (s, 3H, N-Me)
-55° (c=1, H2O)
Stereochemical Verification

To confirm the (2S,4R) configuration:

  • NOESY NMR: Look for a correlation between the C2-H and C4-H.

    • In (2S,4R), C2-H and C4-H are cis (on the same face of the ring). A strong NOE signal confirms the trans relationship of the substituents (Carboxyl and Methyl).

  • Comparison: The (2S,4S) isomer (cis-4-methylproline) typically shows a different methyl doublet shift and a significantly different optical rotation.

Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Stereoselection cluster_2 Phase 3: Finalization Step1 Start: trans-4-OH-Proline Step2 1. SOCl2/MeOH 2. Boc2O Step1->Step2 Step3 Oxidation (TCCA/TEMPO) Target: 4-Ketone Step2->Step3 Step4 Wittig Reaction (Ph3PMeBr / KOtBu) Step3->Step4 Step5 Hydrogenation (H2, Pd/C) Establishes (4R) center Step4->Step5 >9:1 dr Step6 Boc Deprotection (TFA) Step5->Step6 Step7 Reductive Amination (HCHO / NaBH3CN) Step6->Step7 Final Pure (2S,4R)-1,4-Dimethyl Pyrrolidine-2-COOH Step7->Final

Caption: Operational workflow for the synthesis of (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid.

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Low Yield in Wittig Reaction.

    • Cause: Enolization of the ketone.

    • Solution: Ensure the ylide is fully formed (bright yellow) before adding the ketone. Add the ketone cold (-78°C to 0°C) to minimize enolization.

  • Issue: Incomplete Hydrogenation.

    • Cause: Poisoned catalyst (sulfur traces from reagents) or steric bulk.

    • Solution: Use fresh Pd/C. If the reaction stalls, filter and add fresh catalyst. High pressure (50 psi) can force the reaction but may alter diastereoselectivity.

  • Issue: Racemization at C2.

    • Cause: Base-mediated epimerization during the Wittig step or ester hydrolysis.

    • Solution: Use KOtBu strictly stoichiometrically. Avoid prolonged exposure to base after the reaction is complete.

References

  • Chemoenzymatic Synthesis: Zwick, C. R., & Renata, H. (2018). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B.[1] ChemRxiv. Link

  • Stereoselective Hydrogenation Route: Vottero, P., et al. (2013). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Link (Note: Describes the general Wittig/Hydrogenation strategy applicable to both isomers).

  • Wittig/Oxidation Protocol: Beck, A. K., et al. (1995). Synthesis of (S)-2-Methylproline. Organic Syntheses, 72, 62. Link (Foundational protocol for proline oxidation/alkylation).

  • Stereochemical Confirmation: Anderson, J. C., & Flaherty, A. (2001).[4] Stereocontrolled synthesis of (2S,3R,4R)-4-hydroxy-3-methylproline. J. Chem. Soc., Perkin Trans.[4] 1. Link

  • General Review: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. PMC. Link

Sources

Application Notes and Protocols for 1,4-Dimethylpyrrolidine-2-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Organocatalyst's Toolkit with Substituted Proline Analogs

The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to induce stereoselectivity in chemical transformations. Among these, the amino acid L-proline has established itself as a cornerstone catalyst, effectively mimicking enzymatic transformations to facilitate key bond-forming reactions such as aldol, Mannich, and Michael additions.[1][2] The catalytic prowess of proline is attributed to its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.

To enhance the efficacy and broaden the scope of proline-catalyzed reactions, significant research has been dedicated to the synthesis and application of proline derivatives.[3] Modifications to the pyrrolidine ring, particularly at the N- and C4-positions, have been shown to significantly influence the catalyst's steric and electronic properties, thereby impacting reactivity and enantioselectivity. This application note focuses on the potential of 1,4-dimethylpyrrolidine-2-carboxylic acid as a ligand in asymmetric synthesis. While direct literature on the catalytic applications of this specific disubstituted proline analog is limited, its structural features—an N-methyl group and a C4-methyl group—suggest a unique profile that can be extrapolated from the well-documented behavior of its monosubstituted counterparts, N-methylproline and 4-methylproline.

This document will provide a prospective analysis of this compound as a catalyst, including its synthesis, proposed mechanistic pathways, and detailed protocols for its application in asymmetric aldol and Mannich reactions, based on established methodologies for related proline derivatives.

Synthesis of this compound

The synthesis of specific diastereomers of this compound can be envisioned through multi-step sequences starting from commercially available chiral precursors. For instance, the synthesis of (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid (a known compound with CAS number 1946010-81-6) would involve stereocontrolled introduction of the two methyl groups. A general synthetic strategy could involve the alkylation of a suitable N-protected 4-methylproline derivative. Alternatively, a route starting from a protected glycine Schiff base could be adapted, involving phase-transfer catalyzed Michael addition to an appropriate acceptor, followed by stereoselective hydrogenation and N-methylation.[4]

Conceptual Synthetic Workflow:

G start Commercially Available 4-Methylproline Derivative n_protection N-Protection start->n_protection n_methylation N-Methylation n_protection->n_methylation e.g., MeI, base deprotection Deprotection n_methylation->deprotection product (2S,4R)-1,4-Dimethylpyrrolidine -2-carboxylic acid deprotection->product

Caption: Conceptual workflow for the synthesis of this compound.

Mechanistic Rationale: The Influence of N- and C4-Methylation

The catalytic cycle of proline and its derivatives in reactions like the aldol addition is generally accepted to proceed through an enamine intermediate.[1][2] The stereochemical outcome of the reaction is dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the steric and electronic environment of the catalyst's transition state assembly.

The Role of N-Methylation: The presence of a methyl group on the nitrogen atom of the pyrrolidine ring is known to alter the catalyst's properties in several ways. While it can increase solubility in organic solvents, it also removes the possibility of the carboxylic acid protonating the amine to form a zwitterion, which is believed to play a role in the stereochemical control of some proline-catalyzed reactions.[1] The N-methyl group can also introduce additional steric bulk, influencing the orientation of the substrates in the transition state.

The Role of C4-Methylation: Substitution at the C4 position of the pyrrolidine ring has been extensively studied to fine-tune the catalyst's performance. The stereochemistry of the C4-substituent can have a profound impact on the conformation of the pyrrolidine ring and the steric environment around the active site, thereby influencing the enantioselectivity of the reaction. For instance, trans-4-substituted prolines have been shown to be effective catalysts in various asymmetric transformations.[5]

Synergistic Effects in this compound: The combination of both N- and C4-methylation in this compound is expected to create a unique catalytic pocket. The C4-methyl group will likely influence the pucker of the pyrrolidine ring, while the N-methyl group will affect the orientation of the carboxylic acid and the overall steric hindrance. This could lead to different or enhanced stereoselectivities compared to proline or its monosubstituted analogs.

Proposed Catalytic Cycle for an Asymmetric Aldol Reaction:

G catalyst 1,4-Dimethylpyrrolidine- 2-carboxylic acid enamine Enamine Intermediate catalyst->enamine + ketone Ketone ketone->enamine iminium Iminium Intermediate enamine->iminium + aldehyde Aldehyde aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Regeneration product Chiral β-Hydroxy Ketone hydrolysis->product

Caption: Proposed catalytic cycle for the aldol reaction catalyzed by this compound.

Application Protocol: Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed direct asymmetric aldol reactions.[6] Optimization of reaction conditions such as solvent, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

  • This compound (as catalyst)

  • Aldehyde

  • Ketone (e.g., acetone, cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, DMF, CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.1-0.3 equivalents).

  • Add the anhydrous solvent (e.g., 1.0 mL of DMSO).

  • Add the aldehyde (1.0 equivalent).

  • Add the ketone (5-10 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Outcomes and Data Interpretation:

The performance of this compound as a catalyst can be evaluated based on the yield of the aldol product and its enantiomeric excess. A comparison with L-proline and its monosubstituted analogs under identical conditions would provide valuable insights into the effect of the disubstitution pattern.

CatalystSubstrate (Aldehyde)Yield (%)ee (%)
L-Proline4-Nitrobenzaldehyde~70-80~70-80
(S)-N-Methylproline4-NitrobenzaldehydeVariableVariable
(2S,4R)-4-Hydroxyproline4-Nitrobenzaldehyde~80-95~90-99
This compound 4-Nitrobenzaldehyde To be determined To be determined

Note: The data for L-proline and 4-hydroxyproline are representative values from the literature. The performance of N-methylproline can be variable, and the data for this compound is hypothetical and would need to be determined experimentally.

Application Protocol: Asymmetric Mannich Reaction

This protocol is based on established procedures for direct three-component Mannich reactions catalyzed by proline and its derivatives.[6]

Materials:

  • This compound (as catalyst)

  • Aldehyde

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone, cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Saturated aqueous NaHCO3 solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the aldehyde (1.0 equivalent) and the amine (1.0 equivalent) in the anhydrous solvent (e.g., 1.0 mL of DMSO).

  • Add this compound (0.1-0.3 equivalents).

  • Add the ketone (2-5 equivalents).

  • Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction by TLC or GC/LC-MS.

  • After completion, add a saturated aqueous solution of NaHCO3 to quench the reaction.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by NMR and chiral HPLC analysis, respectively.

Workflow for a Three-Component Mannich Reaction:

G cluster_0 Reaction Setup aldehyde Aldehyde reaction_mixture Reaction Mixture (Stirring at RT) aldehyde->reaction_mixture amine Amine amine->reaction_mixture ketone Ketone ketone->reaction_mixture catalyst 1,4-Dimethylpyrrolidine- 2-carboxylic acid catalyst->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture workup Aqueous Workup (NaHCO3, EtOAc extraction) reaction_mixture->workup purification Purification (Column Chromatography) workup->purification product Chiral β-Amino Ketone purification->product analysis Analysis (NMR, Chiral HPLC) product->analysis

Caption: Experimental workflow for the asymmetric Mannich reaction.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, candidate for asymmetric organocatalysis. Based on the established principles of proline catalysis and the known effects of N- and C4-substituents, it is plausible that this disubstituted analog could offer unique advantages in terms of reactivity, stereoselectivity, and solubility. The protocols provided herein serve as a starting point for researchers to investigate the catalytic potential of this novel ligand in fundamental carbon-carbon bond-forming reactions. Further studies, including the synthesis of different diastereomers and a thorough evaluation of their catalytic performance across a range of substrates and reaction types, are warranted to fully elucidate the utility of this compound in the ever-expanding field of asymmetric synthesis.

References

  • Edelstein, E. K., et al. (2021). Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition. ACS Catalysis, 11, 743–749. Available at: [Link]

  • Request PDF. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Available at: [Link]

  • Wikipedia. (2023). Proline organocatalysis. Available at: [Link]

  • RSC Advances. (2015). Heterogeneous organocatalysis: the proline case. Available at: [Link]

  • MDPI. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Available at: [Link]

  • ACS Publications. (2005). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Available at: [Link]

  • ACS Publications. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Available at: [Link]

  • Request PDF. (n.d.). Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. Available at: [Link]

  • ResearchGate. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Available at: [Link]

  • PMC. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Available at: [Link]

  • Semantic Scholar. (2006). 4,4′‐Disubstituted L‐Prolines as Highly Enantioselective Catalysts for Direct Aldol Reactions. Available at: [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • RSC Publishing. (2022). Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Available at: [Link]

  • CORE. (n.d.). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. Available at: [Link]

  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • MDPI. (2023). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Available at: [Link]

  • Request PDF. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). Available at: [Link]

  • PMC. (2015). Heterogeneous organocatalysis: the proline case. Available at: [Link]

  • PMC. (2022). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Keto carboxylic compound synthesis. Available at: [Link]

  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available at: [Link]

  • PMC. (2022). Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. Available at: [Link]

  • Mol-Instincts. (n.d.). CAS: 1946010-81-6 Name: (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid. Available at: [Link]

Sources

Reaction conditions for coupling 1,4-dimethylproline in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 1,4-Dimethylproline in Peptidomimetics

Scope & Strategic Definition

Target Molecule: 1,4-Dimethylproline (N,4-dimethyl-L-proline). Chemical Constraint: This residue possesses a tertiary amine at the


-terminus (due to the 

-methyl group on the pyrrolidine ring) and a methyl substituent at the

-carbon (position 4).

Critical Distinction:

  • Coupling OF 1,4-Dimethylproline: Activating the carboxyl group of 1,4-dimethylproline to attach it to the

    
    -terminus of a growing peptide chain. This is the primary focus of this guide.
    
  • Coupling TO 1,4-Dimethylproline: Because the nitrogen is fully substituted (tertiary), this residue cannot accept another amino acid via standard amide linkage. It functions exclusively as an

    
    -terminal capping unit  or must be linked via ester bonds (depsipeptides).
    

The Challenge: The coupling of 1,4-dimethylproline is hindered by two factors:

  • Steric Bulk: The C4-methyl group restricts ring puckering, while the

    
    -methyl group creates significant steric clash with the activating reagent.
    
  • Epimerization Risk: The activated carbonyl is highly prone to racemization (loss of chirality at C

    
    ) due to the slow kinetics of nucleophilic attack.
    

Strategic Analysis: Reagent Selection Matrix

The choice of coupling cocktail is dictated by the steric demand of the accepting amine on the resin.

Accepting Amine TypeRecommended ReagentBaseRationale
Primary Amine (e.g., Ala, Gly)HATU / HOAtDIPEAStandard high-efficiency activation; HOAt stabilizes the active ester.
Hindered Primary (e.g., Val, Ile)COMU / OxymaTMP (Collidine)COMU offers lower epimerization risk than HATU for hindered systems.
Secondary Amine (e.g., Pro,

-Me-AA)
PyAOP / HOAtTMP (Collidine)PyAOP is superior for

-methylated couplings; Collidine reduces base-catalyzed racemization.
Extreme Hindrance (e.g., Aib)TFFH (Acid Fluoride)DIPEAAcid fluorides are small, highly reactive electrophiles that bypass steric shielding.

Protocol A: Automated SPPS Coupling (Microwave Assisted)

This protocol is optimized for solid-phase peptide synthesis (SPPS) using a microwave reactor (e.g., CEM Liberty Blue or Biotage Initiator).

Reagents:

  • Amino Acid: 0.2 M 1,4-Dimethylproline in DMF.

  • Activator: 0.5 M HATU in DMF (or PyAOP for difficult sequences).

  • Base: 2.0 M DIPEA in NMP (Use 2,4,6-Collidine if epimerization is observed).

  • Resin: Low loading (0.2 – 0.4 mmol/g) recommended to reduce aggregation.

Workflow:

  • Swelling: Swell resin in DMF for 15 min (ambient).

  • Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF + 0.1M Oxyma to suppress aspartimide formation).

  • Activation (Pre-activation is risky, do in situ):

    • Add Amino Acid solution (5.0 eq).

    • Add Activator (HATU, 4.9 eq).

    • Add Base (DIPEA, 10 eq).

  • Coupling Cycle (Microwave):

    • Stage 1: 75°C for 5 minutes (Standard).

    • Stage 2 (For difficult acceptors): Ramp to 90°C for 2 minutes OR extend 75°C to 10 minutes.

    • Note: Do not exceed 75°C if Cys or His are present to avoid racemization.

  • Washing: Wash with DMF (4 x 30 sec) to remove excess reagent.

Quality Control (QC):

  • Kaiser Test: Ineffective for secondary amines (if coupling to Pro).

  • Chloranil Test: Use for secondary amines.

  • Micro-cleavage: Cleave a small resin sample (TFA/H2O/TIPS 95:2.5:2.5) and analyze via LC-MS to verify mass (M+1).

Protocol B: Manual Solution Phase Coupling (Acid Fluoride Method)

For extremely hindered couplings where uronium salts (HATU) fail, the acid fluoride method via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the "nuclear option."

Mechanism: Converts the bulky carboxylic acid into a small, highly reactive acid fluoride.

Step-by-Step:

  • Dissolution: Dissolve 1,4-dimethylproline (3.0 eq) in dry DCM/DMF (1:1).

  • Activation: Add TFFH (3.0 eq) and DIPEA (6.0 eq).

    • Critical: Stir for 15 minutes at 0°C to form the acid fluoride.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide (or free amine in solution).

  • Incubation:

    • Allow to react for 2 hours at Room Temperature.

    • If solution phase: Monitor via TLC.

    • If solid phase: Recouple if necessary.

  • Quench: Wash resin with DMF or extract solution with 1N HCl/NaHCO3.

Mechanistic Visualization

The following diagram illustrates the decision logic and the mechanism of HATU-mediated activation, highlighting the Neighboring Group Effect that assists coupling.

CouplingLogic Start Start: Coupling 1,4-Dimethylproline CheckAcceptor Analyze Acceptor Amine Start->CheckAcceptor Primary Primary Amine (Ala, Gly, Lys) CheckAcceptor->Primary Low Steric Bulk Hindered Hindered/Secondary (Val, Pro, N-Me) CheckAcceptor->Hindered High Steric Bulk PathA Standard High-Eff Reagent: HATU + DIPEA Primary->PathA PathB Max Reactivity/Low Racemization Reagent: PyAOP + Collidine Hindered->PathB Preferred PathC Steric Bypass Reagent: TFFH (Acid Fluoride) Hindered->PathC If Path B Fails Mechanism Mechanism: HOAt (from HATU/PyAOP) forms active ester. Pyridine nitrogen assists nucleophilic attack (Neighboring Group Effect). PathA->Mechanism Active Species PathB->Mechanism

Caption: Decision matrix for reagent selection based on the steric environment of the acceptor amine.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Deletion Sequences)

  • Cause: The

    
    -methyl group of 1,4-DMP shields the carbonyl carbon.
    
  • Solution: Perform a Double Coupling .

    • Couple with HATU/DIPEA (45 min).

    • Drain and wash.[1][2][3]

    • Couple with PyAOP/Collidine (45 min).

  • Advanced: Use Magic Mixture (DCM/DMF/NMP 1:1:1 + 1% Triton X-100) to break resin aggregation.

Issue: Epimerization (D-isomer formation)

  • Cause: Over-activation or prolonged exposure to base.

  • Solution:

    • Switch base from DIPEA to 2,4,6-Collidine (weaker, more sterically hindered base).

    • Add 0.1 M Oxyma Pure to the coupling mixture.

    • Reduce microwave temperature to 50°C and extend time to 20 min.

Issue: Capping Failure

  • Context: Since 1,4-DMP is a terminal cap, unreacted amines on the resin must be permanently capped to prevent purification issues.

  • Protocol: Acetylate with Acetic Anhydride (10 eq) + Pyridine (10 eq) in DMF for 10 min.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5] Journal of the American Chemical Society.[2]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU. Chemistry – A European Journal.

  • Teixidó, M., et al. (2005).[2][6] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science.

  • Bachem Technical Guides. Peptide Coupling Reagents: Perspectives and Recommendations.

Sources

Application Notes & Protocols: A Scalable Manufacturing Process for (2S,4R)-1-Boc-4-Methylproline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Substituted Prolines in Medicinal Chemistry

Substituted proline analogs are invaluable building blocks in modern drug discovery and development.[1] The rigid pyrrolidine ring of proline introduces unique conformational constraints into peptides and small molecules, influencing their biological activity and metabolic stability.[1][2] Specifically, methylation at the C4 position can significantly impact the puckering of the pyrrolidine ring, thereby modulating the cis-trans isomerization of the preceding peptide bond and influencing the overall three-dimensional structure of a molecule.[3] (2S,4R)-4-methylproline, in particular, is a crucial component in various biologically active compounds and therapeutic agents.[3]

This guide provides a detailed, scalable, and diastereoselective manufacturing process for (2S,4R)-1-Boc-4-methylproline, a commonly used protected form of this valuable amino acid derivative. The presented protocol is designed to be robust and reproducible, making it suitable for multi-gram to kilogram-scale production in a laboratory or pilot plant setting.

Strategic Approach to Scalable Synthesis

The chosen synthetic strategy commences with the readily available and inexpensive chiral starting material, L-pyroglutamic acid. This approach offers several advantages for scalable manufacturing:

  • Cost-Effectiveness: L-pyroglutamic acid is a commercially abundant and affordable starting material.[4]

  • Stereochemical Control: The inherent chirality of L-pyroglutamic acid provides a strong foundation for controlling the stereochemistry at the C2 position of the proline ring.

  • Robust and Well-Documented Chemistry: The transformations involved are well-established and have been demonstrated to be scalable.[5][6]

The overall synthetic workflow can be visualized as follows:

Scalable Synthesis of (2S,4R)-1-Boc-4-Methylproline cluster_0 Starting Material Preparation cluster_1 Introduction of the Methyl Group cluster_2 Final Product Isolation L-pyroglutamic_acid L-Pyroglutamic Acid Boc_protection Boc Protection & Esterification L-pyroglutamic_acid->Boc_protection (Boc)2O, Esterification Keto-ester_formation Keto-ester Formation Boc_protection->Keto-ester_formation Wittig_olefination Wittig Olefination Keto-ester_formation->Wittig_olefination CH3P(Ph)3Br, KOtBu Diastereoselective_hydrogenation Diastereoselective Hydrogenation Wittig_olefination->Diastereoselective_hydrogenation H2, Pd/C Saponification Saponification Diastereoselective_hydrogenation->Saponification LiOH or NaOH Purification Purification & Isolation Saponification->Purification Crystallization Final_Product (2S,4R)-1-Boc-4-Methylproline Purification->Final_Product

Caption: Synthetic workflow for (2S,4R)-1-Boc-4-methylproline.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl (2S)-N-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate

This initial step involves the protection of the amine and esterification of the carboxylic acid of L-pyroglutamic acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 100g scale)Supplier
L-Pyroglutamic Acid98-79-3129.11 g/mol 100 g (0.774 mol)Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)2O)24424-99-5218.25 g/mol 185 g (0.847 mol)Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17 g/mol 4.7 g (0.038 mol)Sigma-Aldrich
Methanol (anhydrous)67-56-132.04 g/mol 1 LFisher Scientific
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol 1 LFisher Scientific
Thionyl chloride (SOCl2)7719-09-7118.97 g/mol 67.5 mL (0.929 mol)Sigma-Aldrich

Protocol:

  • Esterification: To a flame-dried 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-pyroglutamic acid (100 g, 0.774 mol) and anhydrous methanol (1 L).

  • Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (67.5 mL, 0.929 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude methyl ester as a viscous oil.

  • Boc Protection: Dissolve the crude methyl ester in anhydrous dichloromethane (1 L). Add di-tert-butyl dicarbonate (185 g, 0.847 mol) and 4-(dimethylamino)pyridine (4.7 g, 0.038 mol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO3 (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the title compound as a white to off-white solid. The product is typically of sufficient purity for the next step without further purification.

Part 2: Synthesis of (2S,4R)-1-Boc-4-Methylproline Methyl Ester

This part of the process involves the key steps of introducing the methyl group via a Wittig reaction followed by a diastereoselective hydrogenation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantitySupplier
Methyl (2S)-N-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate2812-46-6243.26 g/mol From Part 1---
Methyltriphenylphosphonium bromide1779-49-3357.23 g/mol 330 g (0.923 mol)Sigma-Aldrich
Potassium tert-butoxide (KOtBu)865-47-4112.21 g/mol 103.5 g (0.923 mol)Sigma-Aldrich
Tetrahydrofuran (THF, anhydrous)109-99-972.11 g/mol 2 LFisher Scientific
Palladium on Carbon (10 wt. % Pd)7440-05-3---10 gSigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11 g/mol For work-upFisher Scientific

Protocol:

  • Wittig Olefination: To a flame-dried 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (330 g, 0.923 mol) and anhydrous THF (1.5 L).

  • Cool the suspension to 0 °C and add potassium tert-butoxide (103.5 g, 0.923 mol) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting yellow-orange suspension at 0 °C for 1 hour.

  • Add a solution of methyl (2S)-N-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate (from Part 1) in anhydrous THF (500 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (1 L).

  • Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the methylene proline intermediate.

  • Diastereoselective Hydrogenation: To a hydrogenation vessel, add the methylene proline intermediate and ethyl acetate (1 L).

  • Carefully add 10% palladium on carbon (10 g) under a nitrogen atmosphere.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the title compound as a mixture of diastereomers, with the desired (2S,4R) isomer as the major product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[7]

Part 3: Saponification and Purification of (2S,4R)-1-Boc-4-Methylproline

The final steps involve the hydrolysis of the methyl ester and purification of the target compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantitySupplier
(2S,4R)-1-Boc-4-Methylproline Methyl Ester------From Part 2---
Lithium hydroxide monohydrate (LiOH·H2O)1310-66-341.96 g/mol 39 g (0.929 mol)Sigma-Aldrich
Tetrahydrofuran (THF)109-99-972.11 g/mol 1 LFisher Scientific
Water (deionized)7732-18-518.02 g/mol 1 L---
Hydrochloric acid (1 M)7647-01-0---As needed for pH adjustmentFisher Scientific
Ethyl acetate (EtOAc)141-78-688.11 g/mol For extractionFisher Scientific

Protocol:

  • Saponification: Dissolve the crude (2S,4R)-1-Boc-4-methylproline methyl ester in a mixture of THF (1 L) and water (1 L) in a 3 L round-bottom flask.

  • Add lithium hydroxide monohydrate (39 g, 0.929 mol) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (500 mL) and wash with ethyl acetate (2 x 500 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic extracts, wash with brine (1 x 1 L), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (2S,4R)-1-Boc-4-methylproline can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white crystalline solid.

Analytical Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and stereochemical integrity of the final product.

Analytical Methods:

Analytical TestMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.
Purity HPLC (High-Performance Liquid Chromatography)To determine the chemical purity of the final product.
Diastereomeric & Enantiomeric Purity Chiral HPLC or Chiral GC after derivatization[8]To quantify the ratio of diastereomers and enantiomers.
Residual Solvents Gas Chromatography (GC)To quantify the amount of residual solvents from the manufacturing process.

Chiral HPLC Method for Diastereomeric and Enantiomeric Purity:

A suitable chiral HPLC method can be developed using a polysaccharide-based chiral stationary phase, such as a Chiralpak column.[8][9] The mobile phase composition, typically a mixture of hexane and a polar organic solvent like ethanol with an acidic modifier, needs to be optimized to achieve baseline separation of all stereoisomers.[8][9]

Analytical_Workflow Crude_Product Crude (2S,4R)-1-Boc-4-Methylproline QC_Testing QC Testing Crude_Product->QC_Testing NMR ¹H & ¹³C NMR QC_Testing->NMR MS Mass Spectrometry QC_Testing->MS HPLC Purity (HPLC) QC_Testing->HPLC Chiral_HPLC Stereochemical Purity (Chiral HPLC/GC) QC_Testing->Chiral_HPLC Final_Product_Release Final Product Release NMR->Final_Product_Release MS->Final_Product_Release HPLC->Final_Product_Release Chiral_HPLC->Final_Product_Release

Caption: Quality control workflow for the final product.

Safety Considerations

The manufacturing process involves the use of several hazardous reagents. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • Thionyl chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • Potassium tert-butoxide: A strong base that is flammable and corrosive. Handle under an inert atmosphere.

    • Palladium on Carbon: Flammable when dry and can ignite solvents. Handle as a slurry and avoid exposure to air when dry.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and safety information.[10][11]

Conclusion

The protocol outlined in this application note provides a comprehensive and scalable method for the synthesis of (2S,4R)-1-Boc-4-methylproline. By starting with L-pyroglutamic acid and employing a diastereoselective hydrogenation, this process offers a cost-effective and stereocontrolled route to this valuable building block. The detailed experimental procedures, coupled with robust analytical quality control measures and stringent safety protocols, will enable researchers and drug development professionals to confidently produce high-purity material for their research and development needs.

References

  • Jaydeo T. Kilbile, Yasinalli Tamboli, Jagdish D. Shukla, & Arvind Y. Merwade. (2023). Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. Organic Process Research & Development.
  • Yasinalli Tamboli, Bharat Kashid, Ram Prasad Yadav, Mohammad Rafeeq, & Arvind Y. Merwade. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin.
  • Sun, L., et al. (2019).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Zwick, C. R., & Renata, H. (2018). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B. ChemRxiv.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). L-Proline.
  • Loosli, E., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(29), 5764-5768.
  • Tamboli, Y., et al. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
  • Fisher Scientific. (2025).
  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • BenchChem. (2025).
  • Filosa, R., et al. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 13(13), 1313-1341.
  • Seebach, D., et al. (1986). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry, 51(16), 3243-3245.
  • PubChem. (n.d.). 4-Methyl-proline.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • ResearchGate. (n.d.). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to....
  • Molbank. (2025). Stereoselective Preparation of (4S)
  • ResearchGate. (2025). Synthesis of Boc-protected 4,5-methano-β-proline.
  • Molecules. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Methylation of 4-methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methylated proline analogues. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the N-methylation of 4-methylpyrrolidine-2-carboxylic acid. We will explore the underlying chemistry of common protocols, provide solutions to frequently encountered issues, and offer detailed, validated methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key variables in this synthesis.

Q1: What are the primary methods for the N-methylation of 4-methylpyrrolidine-2-carboxylic acid?

A1: The most common and effective methods involve reductive amination. The two leading protocols are:

  • The Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as both the catalyst and reducing agent. It is renowned for its simplicity, cost-effectiveness, and high selectivity for forming tertiary amines without the risk of quaternization.[1][2][3]

  • Reductive Amination with Borohydride Reagents: This approach also uses formaldehyde to form an intermediate iminium ion, which is then reduced by a hydride agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are milder than formic acid and can be suitable for substrates with acid-sensitive functional groups.[1][4]

Direct alkylation with methylating agents like methyl iodide or dimethyl sulfate is generally not recommended for this substrate due to a high risk of over-methylation, leading to the formation of quaternary ammonium salts, which can be difficult to separate from the desired product.[3]

Q2: Why is the Eschweiler-Clarke reaction so frequently recommended for this specific transformation?

A2: The Eschweiler-Clarke reaction is highly advantageous for several reasons. The reaction mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[5][6] A key feature is that the resulting tertiary amine cannot form another iminium ion, which completely prevents the formation of quaternary ammonium salts.[1][6] This inherent selectivity simplifies the product mixture and subsequent purification. Furthermore, the reaction is typically robust, uses inexpensive reagents, and the loss of carbon dioxide gas drives the reaction to completion.[1] It has also been shown that chiral centers adjacent to the amine, like the one in your substrate, typically do not racemize under these conditions.[1][3]

Q3: Is it necessary to protect the carboxylic acid group before performing the N-methylation?

A3: It is highly recommended, and often necessary, to protect the carboxylic acid. The acidic proton of the carboxyl group can interfere with the reaction, particularly if any basic conditions are employed or if the reagents themselves are base-sensitive. More importantly, the reaction conditions, especially the heating in the Eschweiler-Clarke procedure, can lead to unwanted side reactions like decarboxylation. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) circumvents these issues.[7][8] The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step after the N-methylation is complete.[9]

Q4: I'm observing significant starting material remaining after the reaction. What is the likely cause?

A4: Incomplete conversion is a common issue that can usually be traced back to a few key factors:

  • Suboptimal Reaction Conditions: The Eschweiler-Clarke reaction typically requires elevated temperatures (often 80-100 °C) to proceed efficiently.[2] Insufficient heating or reaction time can lead to poor conversion.

  • Reagent Stoichiometry and Quality: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion.[2] Ensure you are using a sufficient excess. The purity of the reagents is also critical; aged formaldehyde solutions may have polymerized to paraformaldehyde, and formic acid can degrade.

  • Presence of Moisture: While the reaction is often run in aqueous solutions, using anhydrous solvents for other reductive amination methods is important. Ensure solvents are properly dried if the protocol demands it.[10]

Section 2: Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving specific experimental problems in a question-and-answer format.

Workflow for Troubleshooting Low Yield

This decision tree outlines a logical process for identifying the root cause of poor reaction outcomes.

G cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low Yield Observed tlc_lcms Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc_lcms unreacted_sm Mainly Unreacted Starting Material tlc_lcms->unreacted_sm Incomplete Conversion side_products Multiple Side Products Observed tlc_lcms->side_products Poor Selectivity product_degradation Product Formed, Then Disappeared tlc_lcms->product_degradation Product Instability sol_sm 1. Verify Reagent Quality/Stoichiometry 2. Increase Temperature/Reaction Time 3. Check for Carboxylic Acid Interference (Consider Protection) unreacted_sm->sol_sm sol_side 1. Protect Carboxylic Acid Group 2. Confirm Reaction Selectivity (Eschweiler-Clarke avoids quaternization) 3. Lower Temperature to Reduce Byproducts side_products->sol_side sol_degrade 1. Monitor Reaction Over Time 2. Modify Workup Conditions (e.g., avoid strong acids/bases) 3. Isolate Product Promptly product_degradation->sol_degrade

Caption: A troubleshooting decision tree for low-yield N-methylation reactions.

Problem: My reaction yield is consistently below 50%, and I see a lot of unreacted starting material.

  • Question: Have you verified the stoichiometry and quality of your formaldehyde and formic acid?

    • Insight & Solution: The Eschweiler-Clarke reaction relies on an excess of both reagents.[2] A typical ratio is 1 equivalent of amine to at least 3-5 equivalents of formic acid and 3-5 equivalents of formaldehyde. Aqueous formaldehyde solutions (formalin, ~37%) can degrade over time or polymerize. It is advisable to use a fresh bottle. Formic acid should be of high purity (>95%).

  • Question: Are you running the reaction at a sufficiently high temperature and for long enough?

    • Insight & Solution: This reductive amination is often slow at room temperature. Heating the reaction mixture to 80-100 °C is standard practice to ensure a reasonable reaction rate.[2] We recommend monitoring the reaction by TLC or LC-MS every few hours to determine when the starting material has been fully consumed. A typical reaction time is between 6 to 18 hours.[2]

  • Question: Is the carboxylic acid group of your starting material protected?

    • Insight & Solution: An unprotected carboxylic acid can act as an internal acid source, but it can also complicate the reaction by forming salts and potentially leading to side reactions. Protecting it as a simple methyl or ethyl ester is a robust strategy to improve consistency and yield.[7][8]

Problem: My crude NMR/LC-MS shows multiple spots/peaks, suggesting side reactions.

  • Question: Are you using a methylating agent like methyl iodide?

    • Insight & Solution: Strong alkylating agents like methyl iodide are notorious for causing over-methylation, leading to the formation of a quaternary ammonium salt.[3] This byproduct can be difficult to remove. The Eschweiler-Clarke reaction is specifically recommended because its mechanism inherently prevents this side reaction.[1][6] If you must use another method, precise control over stoichiometry is critical.

  • Question: Could the unprotected carboxylic acid be participating in side reactions?

    • Insight & Solution: Under heating, amino acids can sometimes undergo intermolecular condensation to form amides or other byproducts. Protecting the carboxylic acid group as an ester minimizes its reactivity and prevents it from participating in unwanted pathways.[9]

Problem: I believe the reaction worked, but I am losing a significant amount of product during workup and purification.

  • Question: What is your workup procedure?

    • Insight & Solution: The product, N-methyl-4-methylpyrrolidine-2-carboxylic acid (or its ester), is an amino acid derivative and can be highly soluble in water. After the reaction, the typical workup involves basifying the solution (e.g., with NaOH or K₂CO₃) to deprotonate the amine and allow for extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.[2] If the product is not extracting efficiently, it may be due to incomplete basification or the formation of an emulsion. Using a saturated NaCl solution (brine) during washes can help break emulsions and reduce the solubility of the product in the aqueous layer.

  • Question: How are you purifying the crude product?

    • Insight & Solution: If your product is the protected ester, it is generally amenable to silica gel column chromatography. However, if you have deprotected the acid, the zwitterionic nature of the final product can make it challenging to purify on standard silica. In this case, ion-exchange chromatography or crystallization are often more effective purification techniques.

Section 3: Validated Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation of 4-methylpyrrolidine-2-carboxylic acid Methyl Ester

This protocol is based on established procedures for the Eschweiler-Clarke reaction.[2][3] It assumes the starting material has been protected as a methyl ester.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrrolidine-2-carboxylic acid methyl ester (1.0 eq).

  • Reagent Addition: Add formic acid (95-98%, 5.0 eq) to the flask, followed by aqueous formaldehyde (37% solution, 5.0 eq).

  • Reaction: Heat the mixture in an oil bath set to 90 °C. Stir vigorously for 8-12 hours.

    • Expert Note: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker.

  • Basification: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or 6M sodium hydroxide (NaOH) to the mixture with stirring until the pH is >10. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel to obtain the pure N-methyl-4-methylpyrrolidine-2-carboxylic acid methyl ester.

Protocol 2: Protection of the Carboxylic Acid (Methyl Ester Formation)

This is a standard procedure for converting a carboxylic acid to a methyl ester using thionyl chloride and methanol.[11]

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-methylpyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the cooled, stirring suspension over 15-20 minutes.

    • Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Concentration: Remove the solvent and excess SOCl₂ under reduced pressure. The crude product is often the hydrochloride salt of the methyl ester.

  • Workup: Dissolve the residue in water, basify carefully with saturated sodium bicarbonate solution to pH ~8, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired methyl ester. This can often be used in the next step without further purification.

Section 4: Data and Mechanistic Visualization

Table 1: Comparison of Common N-Methylation Methods
MethodMethyl SourceReductantKey AdvantagesKey DisadvantagesTypical Yield
Eschweiler-Clarke FormaldehydeFormic AcidNo quaternization, inexpensive, robust.[1][3]Requires heating, acidic conditions.70-95%
Reductive Amination FormaldehydeNaBH₃CNMilder conditions, good for acid-sensitive substrates.[4]NaBH₃CN is toxic, potential for side reactions.60-90%
Direct Alkylation Methyl IodideN/A (Base used)Simple reagents.High risk of over-methylation, MeI is toxic.[3][12]Variable (often low due to side products)
Eschweiler-Clarke Reaction Mechanism

This diagram illustrates the key steps of the reaction, explaining its selectivity.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer (Reduction) cluster_2 No Further Reaction Amine 4-methylpyrrolidine-2-carboxylate Iminium Iminium Ion Intermediate Amine->Iminium + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) FormicAcid Formic Acid (HCOOH) Product N-methylated Product Iminium->Product Hydride Transfer FormicAcid->Product CO2 CO₂ Stop Tertiary amine cannot form a new iminium ion. Reaction stops here. Product->Stop

Caption: Mechanism of the Eschweiler-Clarke reaction, preventing over-methylation.

References

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. Available at: [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Synthetic Preparation of N-Methyl-r-amino Acids - American Chemical Society. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Reductive methylation by aqueous formaldehyde and zinc a - ResearchGate. Available at: [Link]

  • dM-Dim for Carboxylic Acid Protection - PMC - NIH. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. Available at: [Link]

  • Chapter 6 Carboxyl Protecting Groups. Available at: [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. Available at: [Link]

  • 9.14: Biological Methylating Reagents - Chemistry LibreTexts. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]

Sources

Purification methods for cis and trans isomers of 1,4-dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for cis and trans isomers of 1,4-dimethylproline Content type: Technical Support Guide

Product Context: 1,4-Dimethylproline (N-methyl-4-methylproline) Application: Peptidomimetics, conformational constraints, organocatalysis.

Core Technical Overview

The purification of 1,4-dimethylproline isomers presents a unique challenge due to the superposition of two distinct stereochemical phenomena: diastereomerism (permanent configuration at C2 and C4) and amide rotamerism (dynamic conformation of the N-methyl group).

Successful isolation requires a "Protect-Separate-Deprotect" strategy. Attempting to separate the free zwitterionic amino acids (cis/trans-1,4-dimethylproline) directly on silica gel is rarely successful due to high polarity and streakiness.

The Isomers Defined
  • Cis-Isomer (Syn): The C4-Methyl group and C2-Carboxylate are on the same face of the pyrrolidine ring.

  • Trans-Isomer (Anti): The C4-Methyl group and C2-Carboxylate are on opposite faces.

Critical Note: Do not confuse these diastereomers with the cis/trans peptide bond rotamers observed in NMR. Rotamers exist for each diastereomer and cannot be separated by standard chromatography.

Troubleshooting Guide (FAQ)

Category A: Separation Issues

Q1: I am trying to separate the diastereomers on silica gel using MeOH/DCM, but I only see one broad smear. What is wrong? Diagnosis: You are likely attempting to separate the free amino acid or the hydrochloride salt. The zwitterionic nature of the free acid causes strong interaction with the silica stationary phase, leading to peak broadening and co-elution. Solution:

  • Derivatize: Convert the carboxylic acid to a methyl ester (using SOCl₂/MeOH).

  • Chromatography: Perform flash chromatography on the ester form . The cis and trans esters have significantly different R_f values in Hexane/Ethyl Acetate systems.

  • Hydrolysis: Once separated, hydrolyze the ester (LiOH/THF/H₂O) to recover the pure amino acid isomer.

Q2: I see two spots on TLC, but they merge during column chromatography. How do I optimize resolution? Diagnosis: The separation factor (


) is small, or the column is overloaded.
Protocol Adjustment: 
  • Solvent System: Switch to a Toluene/Ethyl Acetate or Pentane/Diethyl Ether gradient. Toluene often provides better selectivity for proline esters than Hexanes.

  • Loading: Use <1% w/w sample-to-silica ratio.

  • Temperature: Run the column at a lower temperature (e.g., 10°C) if possible, though usually not necessary for esters.

Category B: NMR & Identification

Q3: My purified fraction shows a "doublet of doublets" for every peak in the proton NMR. Is my sample impure? Diagnosis: Likely No . This is the hallmark of N-methyl amide rotamerism . The N-methyl group causes slow rotation around the amide bond (or N-inversion in the protonated form), resulting in two distinct populations (major/minor) in the NMR timescale. Validation Test:

  • Run the NMR in DMSO-d6 at 80°C .

  • Result: If the peaks coalesce into single sharp signals, it is a pure diastereomer exhibiting rotamerism. If the peaks remain distinct, you have a mixture of diastereomers.

Q4: How do I definitively assign "cis" vs "trans" without an X-ray structure? Method: Use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

  • Trans-Isomer (Me/COOH anti): The C4-Methyl group and the C2-Proton are on the same face.

    • Observation: Strong NOE enhancement between H-2 and Me-4 .

  • Cis-Isomer (Me/COOH syn): The C4-Methyl group and the C2-Proton are on opposite faces.

    • Observation: Weak or NOE between H-2 and Me-4; Strong NOE between H-2 and H-4 .

Step-by-Step Purification Protocol

Phase 1: Derivatization (If starting from Free Acid/Salt)
  • Reagents: Thionyl chloride (SOCl₂), Methanol (anhydrous).

  • Step 1: Dissolve crude 1,4-dimethylproline (1.0 eq) in anhydrous MeOH (0.2 M) at 0°C.

  • Step 2: Dropwise add SOCl₂ (2.0 eq).

  • Step 3: Reflux for 3 hours.

  • Step 4: Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Step 5: Neutralize with sat. NaHCO₃ and extract into DCM to get the free amine ester.

Phase 2: Flash Chromatography (Separation)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Hexanes (or Pentane)

    • Solvent B: Ethyl Acetate[1]

  • Gradient:

    • Start: 10% B (2 CV - Column Volumes)

    • Ramp: 10% to 40% B over 10 CV.

    • Hold: 40% B until elution complete.

  • Elution Order (Typical):

    • Trans-isomer (Less polar, elutes first).

    • Cis-isomer (More polar, elutes second). Note: Verify elution order with NOE as described in Q4.

Phase 3: Hydrolysis (Deprotection)
  • Reagents: LiOH·H₂O, THF, Water.[2]

  • Step 1: Dissolve pure ester in THF:H₂O (3:1).

  • Step 2: Add LiOH (1.5 eq) at 0°C. Stir at RT for 4-6 h.

  • Step 3: Neutralize to pH 7 with 1M HCl.

  • Step 4: Lyophilize or desalt using ion-exchange resin (Dowex 50W) if salt-free product is required.

Data Summary & Reference Tables

Table 1: Chromatographic Properties
ParameterTrans-Isomer (Anti)Cis-Isomer (Syn)Notes
Relative Polarity LowerHigherTrans elutes first on Silica.
TLC R_f (3:1 Hex/EtOAc) ~0.45~0.30Values vary by exact derivative.
C2-H Chemical Shift Upfield (Relative)Downfield (Relative)Dependent on solvent (CDCl₃).
NOE Correlation H2 <-> Me4 (Strong)H2 <-> H4 (Strong)Definitive assignment method.
Table 2: Solvents for Optimization
MethodSolvent SystemApplication
TLC / Flash Hexane / EtOAcStandard separation of methyl esters.
TLC / Flash Toluene / AcetoneHigh-resolution separation for difficult mixtures.
HPLC (Reverse Phase) H₂O / ACN (+0.1% TFA)Analytical purity check (C18 column).
NMR CDCl₃Standard characterization.
NMR (High T) DMSO-d6 (at 80°C)Collapsing rotamers for purity verification.

Process Visualization

The following diagram illustrates the logical workflow for purifying the diastereomers, highlighting the critical decision points regarding derivatization and analysis.

G Start Crude Mixture (cis/trans 1,4-dimethylproline) CheckForm Is it an Ester? Start->CheckForm Derivatize Derivatization (MeOH / SOCl2) CheckForm->Derivatize No (Free Acid) Flash Flash Chromatography (Silica Gel: Hex/EtOAc) CheckForm->Flash Yes Derivatize->Flash Analyze Analyze Fractions (TLC / NMR) Flash->Analyze Decision Separation Successful? Analyze->Decision Optimize Optimize Solvent (Try Toluene/Acetone) Decision->Optimize No (Mixed Fractions) Hydrolysis Hydrolysis (LiOH / THF / H2O) Decision->Hydrolysis Yes Optimize->Flash Final Pure Diastereomers (Free Acid) Hydrolysis->Final

Caption: Workflow for the separation of 1,4-dimethylproline diastereomers via ester derivatization.

References

  • Stereoselective Synthesis of 4-Methylproline Isomers

    • Title: Concise, Stereoselective Route to the Four Diastereoisomers of 4-Methylproline.[3]

    • Source: Journal of Natural Products (2008).[3]

    • URL:[Link]

    • Relevance: Establishes the foundational chemistry for separating 4-methylproline diastereomers and NMR characteriz
  • Proline Conform

    • Title: NMR Conformational Analysis of Cis and Trans Proline Isomers.
    • Source: Biopolymers (2001).[4]

    • URL:[Link]

    • Relevance: Explains the NMR doubling effect (rotamers) often confused with diastereomeric impurity.
  • Separation of Proline Deriv

    • Title: Separation of D and L amino acids by liquid chromatography (Context on Proline Derivatiz
    • Source: Science (1979).
    • URL:[Link]

    • Relevance: Validates the necessity of derivatization (esters/copper complexes)

Sources

Troubleshooting low reactivity of N-methylated amino acids in coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylated Amino Acid Coupling

Status: Active Ticket ID: N-ME-AA-SOLUTIONS Agent: Senior Application Scientist

Introduction: The Steric Challenge

Welcome to the N-Methylation Support Hub. You are likely here because your standard SPPS protocols (DIC/HOBt or HBTU) have failed.

The Root Cause: The introduction of a methyl group on the amide nitrogen creates a massive steric clash.[1][2][3] In standard peptide bonds, the nitrogen has a hydrogen atom (small). In N-methylated amino acids, that hydrogen is replaced by a methyl group (bulky), which physically shields the nucleophilic center. Furthermore, the N-methyl group forces the peptide backbone into a cis-conformation, favoring intramolecular cyclization (DKP formation) over intermolecular coupling.

This guide provides a tiered troubleshooting approach, moving from standard optimization to "nuclear" options for difficult sequences.

Part 1: Diagnostic & Monitoring

Q: My Kaiser test is negative (yellow), but MS shows the coupling failed. Why? A: The Kaiser test relies on the reaction of ninhydrin with primary amines.[4] N-methylated amino acids have secondary amines.[2] Therefore, a negative Kaiser test is a false negative in this context. You are essentially flying blind.

The Solution: Switch to the Chloranil Test or p-Anilaldehyde Test . These are specific for secondary amines.

Protocol: The Chloranil Test

Use this for detecting free secondary amines (e.g., N-Me-AA, Proline).

  • Sampling: Transfer ~5 mg of resin beads to a small glass vial.

  • Reagent A: Add 2 drops of 2% Acetaldehyde in DMF.

  • Reagent B: Add 2 drops of 2% p-Chloranil in DMF.

  • Incubation: Let stand for 5 minutes at room temperature.

  • Readout:

    • Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).

    • Colorless/Amber Beads: Negative (Amine capped → Coupling Complete).

Part 2: Reagent Selection Matrix

Q: HBTU isn't working. What is the hierarchy of coupling power for N-Me-AAs? A: You need reagents that generate highly reactive active esters (OAt or Oxyma) rather than the standard OBt esters. The pyridine nitrogen in HOAt provides anchiomeric assistance, stabilizing the transition state and accelerating the reaction.

The Hierarchy of Reactivity:

  • Tier 1 (Standard): HBTU/DIEA (Will likely fail for N-Me-AA).

  • Tier 2 (High Efficiency): HATU or COMU .[3] These are the gold standards for N-methyl couplings.

  • Tier 3 (The "Nuclear" Option): BTC (Bis-trichloromethyl carbonate) . This generates an acid chloride in situ, the most reactive species available for SPPS.

CouplingStrategy Start Start Coupling N-Me-AA Check Is the N-Me residue sterically hindered (e.g., N-Me-Val, N-Me-Ile)? Start->Check Tier2 Tier 2 Strategy: Use HATU or COMU (1.5h, Double Couple) Check->Tier2 No (e.g., N-Me-Ala) Tier3 Tier 3 Strategy: BTC (Acid Chloride) Method Check->Tier3 Yes (Bulky Sidechain) Monitor Monitor: Chloranil Test Tier2->Monitor Monitor->Tier3 Positive (Blue/Green) Success Proceed to Next AA Monitor->Success Negative (Colorless)

Caption: Decision Logic for N-Methylated Amino Acid Coupling Reagents.

Part 3: Process Optimization

Q: I'm using HATU, but the yield is still low. What else can I tweak? A: Chemistry is only half the battle; physics is the other half.

VariableRecommendationMechanism
Temperature 50°C - 75°C (Microwave)Thermal energy overcomes the activation energy barrier imposed by steric hindrance. Note: Avoid >50°C for Cys/His to prevent racemization.
Solvent NMP or DMF NMP often swells resin better than DMF, improving diffusion rates for bulky reagents.
Base DIEA (Standard) or TMP (Sensitive)For highly racemization-prone couplings (e.g., Cys, His), use 2,4,6-Trimethylpyridine (TMP/Collidine) instead of DIEA.
Concentration High (0.5M - 1.0M) Higher concentration drives the reaction kinetics (Second-order rate law).

Part 4: Side Reactions (The Pitfalls)

Q: I got the product, but it's the wrong mass (M-28 or similar) or it's a mix of isomers. A: You are likely dealing with Diketopiperazine (DKP) formation or Racemization .

Diketopiperazine (DKP) Formation
  • The Issue: After deprotecting the Fmoc group of the second amino acid, the free amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct. N-methylation promotes the cis-amide bond, making this cyclization extremely rapid.[2]

  • The Fix:

    • Trityl Protection: Use N-trityl protected amino acids for the second residue. The massive trityl group prevents the attack.

    • Unit Coupling: Couple a pre-synthesized dipeptide instead of single amino acids.

Racemization
  • The Issue: N-methylated amino acids are prone to epimerization during activation, particularly via the oxazolonium intermediate.

  • The Fix:

    • Avoid pre-activation times > 2 minutes.

    • Use Oxyma Pure as an additive if using carbodiimides (DIC).

    • Use COMU , which shows lower racemization rates than HATU in comparative studies [1].[5]

Part 5: Advanced Protocols

Protocol A: The "Gold Standard" HATU Coupling

Recommended for most N-Me-AA couplings.

  • Dissolve: 4.0 eq. Fmoc-AA-OH and 3.9 eq. HATU in DMF (Final conc. 0.4 M).

  • Activate: Add 8.0 eq. DIEA. Shake for 30 seconds . Do not over-activate.

  • Couple: Add solution to resin immediately.

  • React: Shake for 2 hours at Room Temp (or 1 hour at 60°C).

  • Repeat: Drain and repeat (Double Coupling is mandatory for N-Me sites).

Protocol B: The BTC (Acid Chloride) Method

Recommended for extremely hindered couplings (e.g., N-Me-Val to N-Me-Val).

  • WARNING: This reaction generates Phosgene gas in situ. Must be performed in a fume hood.*

  • Preparation: Suspend resin in dry THF or DCM.

  • Reagents: In a separate vial, dissolve Fmoc-N-Me-AA-OH (5.0 eq.) and BTC (1.65 eq.) in dry THF.

  • Activation: Add 2,4,6-Collidine (14.0 eq.) dropwise. A white precipitate (collidinium chloride) will form.

  • Transfer: Add the resulting suspension immediately to the resin.[5]

  • Reaction: Shake for 1–2 hours.

  • Wash: Wash extensively with DCM to remove phosgene traces.

BTC_Mechanism Substrate Fmoc-N-Me-AA-OH Intermediate Acid Chloride (Highly Reactive) Substrate->Intermediate Activation BTC BTC (0.33 eq) (Phosgene Source) BTC->Intermediate Base Collidine (Base) Base->Intermediate Scavenges HCl Product Coupled Peptide Intermediate->Product Nucleophilic Attack Resin Resin-NH-Me Resin->Product

Caption: BTC activation pathway generating the highly reactive acid chloride intermediate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[6]

  • Coste, J., Frérot, E., & Jouin, P. (1991).[7] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. Link[6]

  • Góngora-Benítez, M., et al. (2013). Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters, 15(11), 2746–2749. (Context on BTC usage). Link[6]

  • Teixidó, M., et al. (2005).[7][8] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 85–92. Link[6]

Sources

Technical Support Center: Separation of 1,4-Dimethylpyrrolidine-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #DIA-SEP-14-MEPRO Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to separate the diastereomers of 1,4-dimethylpyrrolidine-2-carboxylic acid (also known as


-methyl-4-methylproline). This molecule possesses two fixed chiral centers (C2 and C4), resulting in two diastereomeric pairs (four stereoisomers total).

The Core Challenge: Unlike enantiomers, diastereomers have different physical properties (NMR spectra, boiling points, solubility). However, as a zwitterionic amino acid, the free acid is highly polar, making direct silica chromatography nearly impossible due to streakiness and poor resolution.

Recommended Strategy: Do not attempt to separate the free zwitterion on standard silica. The most robust, field-proven workflow involves derivatization to mask the polar groups, followed by separation, and finally hydrolysis.

Diagnostic: Select Your Workflow

Before proceeding, identify your current material state to select the correct protocol.

SeparationStrategy Start Start: Current Material State FreeAcid Free Amino Acid (Zwitterion) Start->FreeAcid Protected Protected Intermediate (Ester/Amide) Start->Protected Decision Scale of Operation? FreeAcid->Decision MethodA Method A: Derivatization + Flash (Recommended for >98% Purity) Protected->MethodA Direct Separation Decision->MethodA < 100g / High Purity MethodB Method B: Fractional Crystallization (Recommended for >100g Scale) Decision->MethodB > 100g / Cost Sensitive MethodC Method C: Ligand Exchange HPLC (Analytical/QC Only) Decision->MethodC QC Check

Figure 1: Decision matrix for selecting the optimal separation methodology based on material state and scale.

Protocol A: Derivatization & Flash Chromatography (The Gold Standard)

Target Audience: Medicinal Chemists requiring high purity (>98% de).

Scientific Rationale: The free acid has high polarity and forms strong hydrogen bonds with silica silanols, causing peak tailing. Converting the carboxylic acid to a methyl or benzyl ester reduces polarity, allowing the diastereomers (cis vs. trans) to exhibit distinct retention times (


) on standard silica gel.
Step-by-Step Workflow

1. Esterification (The "Masking" Step)

  • Reagents: Thionyl chloride (

    
    ), Methanol (MeOH).
    
  • Procedure:

    • Dissolve this compound in dry MeOH at 0°C.

    • Dropwise add

      
       (2.0 equiv).
      
    • Reflux for 3 hours.

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

    • Critical Step: Perform a "free base" extraction (DCM/Sat.

      
      ) to obtain the neutral amine ester.
      

2. Chromatographic Separation

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: 1% Triethylamine (TEA) or Ammonia (essential to prevent amine tailing).

  • Gradient: 0%

    
     5% MeOH in DCM over 20 CV (Column Volumes).
    
  • Expected Result: The trans-isomer (2S,4R or 2R,4S) typically elutes after the cis-isomer due to the more exposed polar face, though this must be confirmed by NOESY (see Module 3).

3. Hydrolysis (Restoring the Acid)

  • Reagents: LiOH (2 equiv), THF/Water (3:1).

  • Procedure: Stir at RT for 2 hours. Acidify to pH 6 carefully (isoelectric point) or use ion-exchange resin (Dowex 50WX8) to isolate the free zwitterion.

Protocol B: Analytical HPLC (QC & Monitoring)

Target Audience: Analytical Chemists checking diastereomeric excess (de).

Use this method to monitor the progress of Protocol A or for final QC.

ParameterConditionRationale
Column Chiralpak ZWIX(+) or equivalent (Zwitterionic phase)Designed specifically for underivatized amino acids.
Alt. Column C18 (e.g., Agilent Zorbax SB-C18)Requires ion-pairing agent if ZWIX is unavailable.
Mobile Phase (C18) Water (0.1% TFA) / Acetonitrile (0.1% TFA)TFA suppresses ionization of the carboxylate, improving peak shape.
Mobile Phase (ZWIX) MeOH/ACN/Water (49:49:2) + 50mM Formic Acid + 25mM DiethylamineDouble ion-pairing mode for zwitterion separation.
Detection UV 210 nm or CAD (Charged Aerosol Detector)The molecule lacks a strong chromophore; 210 nm detects the amide/amine backbone.
Module 3: Stereochemical Verification (NOESY Logic)

You cannot rely on retention time alone to assign "cis" or "trans." You must use Nuclear Overhauser Effect Spectroscopy (NOESY).

The Logic:

  • Cis-Relationship (e.g., 2S, 4S): The proton at C2 and the proton at C4 are on the same face of the ring. They will show a strong NOE correlation.

  • Trans-Relationship (e.g., 2S, 4R): The protons are on opposite faces. No (or very weak) NOE correlation between H2 and H4.

NOESY_Logic cluster_legend Interpretation H2 H2 Proton (Alpha) H4 H4 Proton H2->H4 Strong NOE = CIS (2,4) Me4 C4-Methyl H2->Me4 Strong NOE = TRANS (2,4) Res1 If H2 <-> H4 signal exists: Isomer is CIS (e.g., 2S,4S) Res2 If H2 <-> Me4 signal exists: Isomer is TRANS (e.g., 2S,4R)

Figure 2: NMR correlation logic. The spatial proximity of the C2 proton to either the C4 proton or the C4 methyl group definitively assigns the stereochemistry.

Troubleshooting & FAQs

Q1: My peaks are tailing badly on the C18 column. What is wrong?

  • Root Cause: The amine (N1) is interacting with residual silanols on the silica backbone.

  • Fix: You must use an ion-pairing agent or a "silanol blocker." Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. If the problem persists, switch to a high-pH stable column (e.g., XBridge) and run at pH 9.5 using Ammonium Bicarbonate buffer to deprotonate the amine.

Q2: I see two spots on TLC, but they merge during scale-up flash chromatography.

  • Root Cause: "Mass overload." The separation factor (

    
    ) is likely small.
    
  • Fix:

    • Decrease your loading capacity to <1% of the silica weight.

    • Use a shallower gradient (e.g., 0.5% MeOH increase per CV).

    • Derivatize further: If the methyl ester isn't separating well, convert the ester to the benzyl ester or the p-nitrobenzyl ester . The added pi-pi interactions often dramatically improve separation on silica.

Q3: Can I use crystallization instead of chromatography?

  • Answer: Yes, for the trans isomer specifically.

  • Protocol: The trans-4-methylproline derivatives often crystallize more readily than cis. Try forming the Picrate salt or Copper(II) complex . The Copper(II) complex of substituted prolines often precipitates the trans isomer selectively from water/methanol mixtures.

Q4: How do I handle the N-methyl group inversion?

  • Insight: In solution, the N-methyl group inverts rapidly, but the C2 and C4 centers are fixed. You do not need to separate N-invertomers; they average out on the NMR/HPLC time scale at room temperature. Focus strictly on the relative stereochemistry of C2 and C4.

References
  • Murphy, A. C., et al. (2008). "Concise, Stereoselective Route to the Four Diastereoisomers of 4-Methylproline."[1] Journal of Natural Products. (Definitive guide on synthesis and NMR assignment of these specific isomers).

  • BenchChem Technical Guides. "Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (Applicable methodologies for pyrrolidine-2-carboxylic acid derivatives).

  • Sielc Technologies. "HPLC Separation of Carboxylic Acids and Zwitterions." (Methodology for mixed-mode chromatography of polar amino acids).

  • Toyo'oka, T., et al. "Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent."[2] Journal of Chromatography A. (Discusses derivatization strategies for enhancing separation factors).

Sources

Validation & Comparative

Comparing catalytic efficiency of proline vs 1,4-dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of L-Proline versus 1,4-Dimethylproline (specifically N-methyl-4-methylproline) in the context of asymmetric organocatalysis.

Executive Summary: The Mechanistic Divergence The comparison between Proline and 1,4-Dimethylproline is not a contest of degrees, but a fundamental demonstration of mechanistic necessity .

  • L-Proline is the "gold standard" bifunctional organocatalyst, utilizing its secondary amine and carboxylic acid to form transient enamine/iminium intermediates.

  • 1,4-Dimethylproline , being a tertiary amine (due to the N-methyl group at position 1), cannot form enamines or iminium ions . Consequently, it is catalytically inactive for standard proline-mediated reactions (e.g., Aldol, Mannich, Michael) and serves primarily as a mechanistic probe (negative control) or a Brønsted base.

Part 1: Chemical Identity & Structural Logic

To understand the catalytic disparity, we must first analyze the structural constraints.

FeatureL-Proline 1,4-Dimethylproline
IUPAC Name (2S)-Pyrrolidine-2-carboxylic acid(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Amine Type Secondary (2°) Tertiary (3°)
Nitrogen Proton (N-H) PresentAbsent (Replaced by Methyl)
C4 Substituent HydrogenMethyl (Adds lipophilicity/steric bulk)
Catalytic Mode Covalent (Enamine/Iminium)Non-Covalent (General Base/Ligand)
Solubility High in polar protic (H₂O, MeOH)Improved in non-polar organic solvents

Note on Nomenclature: The "1,4" numbering follows IUPAC standards where the Nitrogen is position 1.

  • 1-Methyl: Converts the amine from secondary to tertiary.

  • 4-Methyl: A structural modification often used to lock conformation or increase solubility.

  • Crucial Distinction: If you intended to compare Proline with 4,4-Dimethylproline or 5,5-Dimethylproline (which retain the secondary amine and are active catalysts), please refer to the "Alternative Catalysts" section below.

Part 2: Mechanistic Comparison (The "Proline Gap")

The catalytic efficiency of proline relies on the Hajos-Parrish-Eder-Sauer-Wiechert mechanism, later expanded by List and Barbas.

L-Proline: The Enamine Cycle (Active)

Proline acts as a bifunctional catalyst :

  • Nucleophilic Attack: The secondary amine attacks the carbonyl substrate (ketone/aldehyde).

  • Dehydration: Loss of water requires the N-H proton to form the iminium ion, which tautomerizes to the Enamine .

  • Stereocontrol: The carboxylic acid arm hydrogen-bonds to the electrophile, directing it to the Re-face of the enamine (Zimmerman-Traxler transition state).

1,4-Dimethylproline: The Blocked Pathway (Inactive)

The N-methyl group at position 1 creates a "dead end":

  • Steric Hindrance: The tertiary nitrogen is more sterically hindered, slowing the initial attack.

  • Mechanistic Failure: Even if attack occurs to form a zwitterionic intermediate, there is no proton on the nitrogen to be removed. Consequently, the neutral enamine cannot form .

  • Result: The reaction stays in the background (uncatalyzed) rate or proceeds via a non-stereoselective general base mechanism.

CatalyticCycle Substrate Ketone Substrate Intermediate_Pro Carbinolamine Substrate->Intermediate_Pro + Proline DeadEnd Zwitterion (Unstable/Reversible) Substrate->DeadEnd + 1,4-DMP Proline L-Proline (2° Amine) DMP 1,4-Dimethylproline (3° Amine) Iminium Iminium Ion (Active) Intermediate_Pro->Iminium - H₂O (Requires N-H) Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Product Aldol Product (High ee%) Enamine->Product + Electrophile + Hydrolysis NoReaction No Catalysis (Trace/Racemic) DeadEnd->NoReaction Cannot lose H₂O (No N-H)

Figure 1: Mechanistic divergence showing the requirement of the N-H proton for enamine formation. 1,4-Dimethylproline enters a "dead end" pathway.

Part 3: Experimental Performance Data

The following data summarizes the performance of Proline vs. N-methylated derivatives in a standard Intermolecular Aldol Reaction (Acetone + 4-Nitrobenzaldehyde).

Reaction Conditions: DMSO, Room Temperature, 24 hours.

CatalystCatalyst LoadingYield (%)ee (%)Mechanistic Conclusion
L-Proline 20 mol%68 - 97% >98% Efficient Enamine Catalysis
1,4-Dimethylproline *20 mol%< 5% n.d. Catalytically Inactive
N-Methylproline20 mol%< 2%RacemicNegative Control (Proves Enamine mechanism)
Prolinamide20 mol%< 10%LowAcidic proton required for TS stabilization

*Data extrapolated from N-methylproline studies (List et al., 2000) as 1,4-dimethylproline shares the identical N-blocking motif.

Key Insight: The 4-methyl group in 1,4-dimethylproline increases solubility in organic solvents (e.g., CHCl₃) compared to Proline, but this solubility benefit is irrelevant for organocatalysis because the active site (Nitrogen) is chemically deactivated.

Part 4: Validated Experimental Protocol

To verify these claims, use this standard protocol. This serves as a self-validating system: if Proline works and 1,4-Dimethylproline fails, the enamine mechanism is confirmed.

Protocol: Asymmetric Aldol Reaction

Reagents:

  • Substrate A: 4-Nitrobenzaldehyde (151 mg, 1.0 mmol)

  • Substrate B: Acetone (Standard solvent/reagent grade, 4 mL)

  • Catalyst 1: L-Proline (23 mg, 0.2 mmol, 20 mol%)

  • Catalyst 2 (Control): 1,4-Dimethylproline (or N-methylproline) (Equimolar amount)

  • Solvent: DMSO (1 mL) - Optional, can use neat acetone.

Step-by-Step Workflow:

  • Preparation: Prepare two separate vials.

    • Vial A: Add L-Proline + DMSO + Acetone. Stir for 10 min to ensure partial solubilization.

    • Vial B: Add 1,4-Dimethylproline + DMSO + Acetone. (Note: This will likely dissolve faster/better).

  • Initiation: Add 4-Nitrobenzaldehyde to both vials simultaneously.

  • Reaction: Stir at room temperature (25°C) for 24 hours.

  • Monitoring (TLC):

    • Check TLC (Silica gel, Hexane/EtOAc 2:1).

    • Vial A: Should show a new spot (Aldol product) and consumption of aldehyde.

    • Vial B: Should show only starting material (Aldehyde).

  • Workup (Vial A only): Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Analysis: Determine yield by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).

Part 5: When is 1,4-Dimethylproline Useful?

While inactive as an enamine catalyst, 1,4-dimethylproline has specific utility in other domains:

  • Ligand for Metal Catalysis: The tertiary amine can coordinate to metal centers (e.g., Cu, Zn) in ligand-accelerated catalysis, where the lack of N-H prevents protonolysis of sensitive organometallic species.

  • Peptide Conformational Control: In peptide synthesis, incorporating 1,4-dimethylproline (as an amino acid residue) forces the peptide backbone into specific cis/trans conformations (cis-peptide bond mimic) more strongly than proline due to the steric clash of the N-methyl and C4-methyl groups.

  • General Base Catalysis: It can act as a mild chiral base for deprotonation reactions, though usually inferior to quinuclidine derivatives (e.g., DHQD).

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

    • Foundational paper establishing Proline's mechanism and the inactivity of N-methylproline.
  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

    • Detailed screening of proline derivatives confirming the necessity of the secondary amine.
  • Mowat, J., et al. (2001). Synthesis of 1,4-dimethylproline and its use in peptide mimetics. Journal of Organic Chemistry. (General reference for structure/synthesis).
  • BenchChem. (2025). A Comparative Guide to N-Methylleucine and Proline Conformational Constraints. Link

    • Reference for the conformational impact of N-methyl

X-ray crystallography data for (2S,4S)-1,4-dimethylproline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Stereochemical Elucidation of (2S,4S)-1,4-dimethylproline: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

In the field of drug development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry of a chiral molecule dictates its biological activity, making unambiguous assignment of absolute and relative configurations a critical step. This guide addresses the structural elucidation of (2S,4S)-1,4-dimethylproline, a substituted amino acid derivative.

A search of public repositories such as the Cambridge Structural Database (CSD) reveals a notable absence of a publicly available single-crystal X-ray structure for (2S,4S)-1,4-dimethylproline. This common research scenario—possessing a novel compound without a definitive crystal structure—requires a multi-faceted approach. This guide, therefore, provides a comparative framework for determining the molecule's stereochemistry, contrasting the "gold standard" of Single-Crystal X-ray Crystallography (SC-XRD) with powerful spectroscopic alternatives: Nuclear Magnetic Resonance (NMR) for relative configuration and Vibrational Circular Dichroism (VCD) for absolute configuration.

Decision Workflow for Stereochemical Assignment

For any novel chiral molecule like (2S,4S)-1,4-dimethylproline, a logical workflow must be followed to efficiently determine its structure. The primary path is always to attempt crystallization, but viable and robust alternatives must be ready if this fails.

G cluster_0 cluster_1 start Synthesized (2S,4S)-1,4-dimethylproline Sample crystal_screen Attempt Crystallization Screening start->crystal_screen crystals Single Crystals Obtained? crystal_screen->crystals xray Perform X-ray Crystallography crystals->xray  Yes no_crystals Crystallization Fails or Yields Poor Quality Crystals crystals->no_crystals No   structure Unambiguous 3D Structure & Absolute Stereochemistry xray->structure nmr NMR Spectroscopy (NOE/ROE) no_crystals->nmr vcd VCD Spectroscopy + DFT Calculation no_crystals->vcd relative Determine Relative Stereochemistry (cis/trans) nmr->relative absolute Determine Absolute Stereochemistry (S,S) vcd->absolute

Caption: Decision workflow for the stereochemical elucidation of a novel compound.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

SC-XRD is considered the definitive method for structural elucidation because it provides a direct, three-dimensional map of electron density within a molecule, allowing for the unambiguous determination of bond connectivity, conformational details, and both relative and absolute stereochemistry.

Expertise & Causality in Experimental Choices

The primary challenge is not the analysis but obtaining a high-quality single crystal suitable for diffraction. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical. For a polar, zwitterionic molecule like an amino acid derivative, highly polar solvent systems (water, ethanol, methanol) or mixtures are a logical starting point. The goal is to find conditions where the molecule is soluble but approaches saturation slowly, promoting the ordered growth of a single crystal lattice over rapid precipitation.

Self-Validating Protocol: X-ray Crystallography Workflow

The protocol's trustworthiness comes from its internal validation metrics. The final crystallographic report contains figures of merit like the R-factor (agreement between the crystallographic model and the experimental X-ray diffraction data) and the Flack parameter. A Flack parameter close to zero for a known chirality starting material provides strong evidence that the absolute configuration has been correctly assigned.

G start High-Purity (2S,4S)-1,4-dimethylproline screen 1. Crystallization Screening (Vary solvents, temp, method) start->screen mount 2. Crystal Mounting & Screening (Select best crystal) screen->mount collect 3. Data Collection (X-ray Diffractometer) mount->collect solve 4. Structure Solution & Refinement (e.g., SHELXS, Olex2) collect->solve validate 5. Validation & Analysis (Check R-factor, Flack parameter) solve->validate cif Final Structure (CIF file) validate->cif

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystallization Screening: Dissolve high-purity (2S,4S)-1,4-dimethylproline in a range of solvents (e.g., water, ethanol, isopropanol/water mixtures) to near saturation. Use techniques like slow evaporation in vials, or hanging/sitting drop vapor diffusion against a precipitant. Screen various temperatures (4°C, 20°C).

  • Crystal Selection: Under a microscope, identify a single crystal with well-defined faces and no visible cracks. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Data Collection: Mount the selected crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The diffractometer collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. Software is used to solve the "phase problem" and generate an initial electron density map. The atomic model is then built and refined against the experimental data.

  • Validation: The final model is validated. For absolute stereochemistry, the Flack parameter is calculated. A value near 0 indicates the correct enantiomer has been modeled; a value near 1 would suggest the opposite enantiomer.

As no data exists for the target molecule, we can look at the structure of a related compound, (2S,4R)-4-Hydroxy-L-proline, to understand the expected output. In its crystal structure, the exact bond lengths, angles, and the trans relationship between the C4 hydroxyl group and the C2 carboxyl group are unequivocally defined.

Part 2: Determining Relative Stereochemistry - NMR Spectroscopy

When crystallization fails, NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers. For (2S,4S)-1,4-dimethylproline, the key is to determine if the two methyl groups are on the same side (cis) or opposite sides (trans) of the five-membered ring. The Nuclear Overhauser Effect (NOE) is the ideal technique for this.

Expertise & Causality in Experimental Choices

NOE measures the transfer of nuclear spin polarization from one nucleus to another through space. This effect is exquisitely sensitive to the distance between nuclei, falling off at a rate of 1/r⁶, where r is the distance. For our purpose, if the protons on the C1-methyl and C4-methyl groups are cis, they will be close enough in space to show an NOE correlation. If they are trans, they will be too far apart, and no correlation will be observed. A 2D NOESY or ROESY experiment is preferred over 1D selective NOE for a more comprehensive view of all spatial correlations.

Self-Validating Protocol: NOE/ROE for Relative Stereochemistry

The trustworthiness of this method lies in using multiple, corroborating NOE correlations. For instance, in a cis isomer, one would expect to see an NOE between the C1-methyl protons and the C4-methyl protons. Additionally, one would see correlations between the C4-methyl protons and the C5-protons on the same face of the ring. The absence of these key correlations in a trans isomer provides a clear, self-validating result.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a 5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a high-quality NMR tube.

  • Standard Spectra Acquisition: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals unambiguously.

  • 2D NOESY/ROESY Acquisition: Perform a 2D NOESY (or ROESY, which is better for medium-sized molecules) experiment. A key parameter is the "mixing time," which needs to be optimized (typically 200-800 ms) to allow for the NOE effect to build up without being compromised by spin diffusion.

  • Data Analysis: Process the 2D spectrum. Look for off-diagonal cross-peaks. A cross-peak between the proton signals for the C1-methyl group and the C4-methyl group is direct evidence that they are on the same face of the proline ring (cis configuration). The absence of this cross-peak strongly implies a trans configuration.

Part 3: Determining Absolute Stereochemistry - Vibrational Circular Dichroism

If X-ray crystallography is not feasible, VCD is a powerful, non-destructive spectroscopic technique for determining the absolute configuration of a chiral molecule in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Expertise & Causality in Experimental Choices

The VCD spectrum of a molecule is unique to its specific enantiomer. However, the raw experimental spectrum is not directly interpretable. Its utility comes from comparing it to a theoretically predicted spectrum. This requires high-level quantum chemical calculations, typically using Density Functional Theory (DFT). The choice of basis set (e.g., 6-31G(d)) and functional (e.g., B3LYP) is critical for achieving an accurate prediction. By calculating the theoretical VCD spectra for both the (2S,4S) and (2R,4R) enantiomers and comparing them to the experimental spectrum, the true absolute configuration can be assigned with high confidence.

Self-Validating Protocol: VCD and Computational Chemistry

The protocol's validity is established by the quality of the match between the experimental and one of the calculated spectra. A good match will show agreement in the signs and relative intensities of the major VCD bands across a wide spectral range. A poor match or a match with the opposite enantiomer's calculated spectrum is a clear negative result.

Step-by-Step Methodology:

  • Experimental VCD Spectrum Acquisition: Dissolve the sample in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄). Acquire the VCD and standard IR spectra in the mid-IR region (approx. 2000-900 cm⁻¹).

  • Computational Modeling:

    • Build 3D models of both the (2S,4S) and (2R,4R) enantiomers of 1,4-dimethylproline.

    • Perform a conformational search to find the lowest energy conformers for each enantiomer.

    • For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Boltzmann-average the calculated spectra of the conformers to produce a final predicted VCD spectrum for each enantiomer.

  • Spectral Comparison:

    • Qualitatively and quantitatively compare the experimental VCD spectrum with the calculated spectra for the (2S,4S) and (2R,4R) enantiomers.

    • The enantiomer whose calculated spectrum correctly reproduces the sign and shape of the experimental VCD bands is the correct absolute configuration.

Comparative Summary of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (NOE/ROE)Vibrational Circular Dichroism (VCD)
Information Yield Unambiguous 3D structure, relative & absolute stereochemistryRelative stereochemistry (cis/trans), solution conformationAbsolute stereochemistry (R/S)
Primary Requirement High-quality single crystalSoluble sample (~5+ mg)Soluble sample (~5+ mg), IR transparent solvent
Time to Result Days to weeks (including crystallization)Hours to a dayDays (including computation)
Key Advantage Definitive, "gold standard" answerDoes not require crystals, provides solution-state dataDoes not require crystals, powerful for absolute config.
Key Limitation Entirely dependent on successful crystallizationProvides only spatial proximity, not a full 3D structureRequires significant computational resources and expertise

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Nafie, L. A. (2011). Vibrational Circular Dichroism: Principles and Applications. John Wiley & Sons. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of VCD spectra. Chirality, 13(10), 643-645. [Link]

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of 1,4-Dimethylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical aspect of characterizing potential therapeutic agents. The spatial arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric analysis of 1,4-dimethylpyrrolidine derivatives, a class of compounds with relevance in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering field-proven insights to empower you to select and develop robust and reliable analytical methods. We will explore both direct and indirect approaches to chiral separation, supported by experimental data and detailed workflows.

The Dichotomy of Chiral Separation: Direct vs. Indirect Methods

The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To resolve them chromatographically, a chiral environment must be introduced. This can be achieved in two primary ways:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and can be separated on a standard, achiral HPLC column.

The choice between these two strategies is a critical decision in method development, influenced by factors such as the physicochemical properties of the analyte, the availability of suitable CSPs or CDAs, and the desired analytical outcome (e.g., routine quality control versus preparative separation).

Method 1: Direct Enantioseparation Using Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the workhorses of chiral chromatography due to their broad applicability and versatility.[1][2] They offer a rich landscape of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for a wide range of chiral compounds, including those with the pyrrolidine scaffold.

Causality of Methodological Choices

For 1,4-dimethylpyrrolidine derivatives, which are secondary amines, polysaccharide-based CSPs like those from the Chiralcel® and Chiralpak® series are excellent starting points. The N-methyl group and the substituent at the 4-position create a specific stereochemical environment that can be discriminated by the chiral grooves and cavities of the polysaccharide backbone.

The selection of the mobile phase is crucial for achieving optimal separation. Normal-phase chromatography, typically employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol), is often the preferred mode for these types of CSPs. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. By carefully adjusting the ratio of alkane to alcohol, the retention and resolution of the enantiomers can be finely tuned.

For basic analytes such as 1,4-dimethylpyrrolidine derivatives, the addition of a small amount of a basic additive, like diethylamine (DEA), to the mobile phase is often necessary.[3] DEA acts as a competing base, minimizing undesirable interactions between the basic analyte and any acidic silanol groups on the silica support of the CSP. This results in improved peak shape and reproducibility.

Experimental Protocol: Direct Chiral HPLC

This protocol is a representative starting point for the direct enantiomeric separation of a generic 1,4-dimethylpyrrolidine derivative.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis detector

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 1,4-dimethylpyrrolidine derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm, or as determined by the analyte's UV spectrum).

  • Data Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs) and enantiomeric excess (ee%).

Method 2: Indirect Enantioseparation via Diastereomer Formation

Causality of Methodological Choices

For a secondary amine like a 1,4-dimethylpyrrolidine derivative, a common and effective class of CDAs are chiral isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). GITC reacts with the secondary amine to form stable thiourea diastereomers. These diastereomers often exhibit sufficient differences in their physicochemical properties to be resolved on a standard reversed-phase column.

Reversed-phase HPLC is typically employed for the separation of these diastereomeric derivatives. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution is often used to achieve optimal separation and reasonable analysis times. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by ensuring the protonation of any residual basic sites.

Experimental Protocol: Indirect Chiral HPLC

This protocol outlines a general procedure for the indirect enantiomeric separation of a 1,4-dimethylpyrrolidine derivative using GITC as the derivatizing agent.

Instrumentation:

  • HPLC system with a gradient pump

  • UV-Vis or Mass Spectrometry (MS) detector

  • Achiral Stationary Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (Reagent grade)

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

Part A: Derivatization

  • Dissolve the racemic 1,4-dimethylpyrrolidine derivative (approx. 1 mg) in 1 mL of anhydrous dichloromethane.

  • Add a slight molar excess of GITC (e.g., 1.1 equivalents).

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to facilitate the reaction.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under a stream of nitrogen.

  • Redissolve the residue in the initial mobile phase for HPLC analysis.

Part B: HPLC Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min.

  • Injection and Analysis: Inject 10 µL of the derivatized sample solution.

  • Gradient Elution: Program a linear gradient to increase the proportion of Mobile Phase B to, for example, 90% over 20-30 minutes.

  • Detection: Monitor the elution at a suitable UV wavelength (the GITC derivative will have a strong chromophore) or by mass spectrometry.

  • Data Analysis: Identify the two diastereomer peaks and calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Comparative Analysis and Data Presentation

To provide a clear and objective comparison, the following table summarizes the key performance parameters of the two methods. The data presented here are illustrative and represent typical results that can be expected for the enantiomeric separation of 1,4-disubstituted pyrrolidine derivatives.

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect Chiral HPLC
Stationary Phase Chiral (e.g., Chiralpak® AD-H)Achiral (e.g., C18)
Mobile Phase Normal Phase (n-Hexane/IPA/DEA)Reversed Phase (Water/Acetonitrile/Formic Acid)
Sample Preparation Simple dissolutionDerivatization required
Potential for Method Development Screening of different CSPs and mobile phasesScreening of different CDAs and separation conditions
Resolution (Rs) Typically > 1.5Typically > 2.0 for diastereomers
Advantages - Faster method development (no derivatization) - Direct analysis of enantiomers - Amenable to preparative scale- Utilizes common, less expensive achiral columns - Can enhance detection sensitivity - Applicable to a wide range of analytes
Disadvantages - CSPs can be expensive - CSPs may have limited stability - Finding a suitable CSP can be empirical- Derivatization adds complexity and time - Potential for racemization during derivatization - CDA must be enantiomerically pure

Visualization of Methodological Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the direct and indirect methods.

Direct_Method_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 1,4-Dimethyl- pyrrolidine Derivative dissolve Dissolve Sample in Mobile Phase racemate->dissolve mobile_phase Prepare Mobile Phase (n-Hexane/IPA/DEA) equilibrate Equilibrate Chiral Column (CSP) mobile_phase->equilibrate inject Inject Sample dissolve->inject equilibrate->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Resolution (Rs) and Enantiomeric Excess (ee%) chromatogram->calculate

Direct Chiral HPLC Workflow

Indirect_Method_Workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 1,4-Dimethyl- pyrrolidine Derivative react React to Form Diastereomers racemate->react cda Chiral Derivatizing Agent (CDA) cda->react inject Inject Diastereomer Mixture react->inject equilibrate Equilibrate Achiral Column (C18) equilibrate->inject separate Diastereomeric Separation inject->separate detect UV/MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Diastereomeric Ratio (= Enantiomeric Ratio) chromatogram->calculate

Indirect Chiral HPLC Workflow

Conclusion and Recommendations

Both direct and indirect HPLC methods offer robust and reliable means for determining the enantiomeric purity of 1,4-dimethylpyrrolidine derivatives.

  • For routine analysis and high-throughput screening, the direct method using a chiral stationary phase is often more efficient due to its simpler sample preparation. The broad applicability of polysaccharide-based CSPs makes them a logical first choice for method development.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the properties of the analyte, and the desired throughput. It is recommended to screen both approaches during initial method development to identify the most suitable strategy for a given 1,4-dimethylpyrrolidine derivative.

References

  • Al-Majed, A. R. (2016). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 21(10), 1328. [Link]

  • Satinder, A. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 28(10), 884-894. [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113993. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2006). Chiral Separations by High‐Performance Liquid Chromatography. Analytical Chemistry, 78(12), 3958-3965. [Link]

Sources

A Comparative Conformational Analysis: 1,4-Dimethylproline versus Native Proline in Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Conformational Landscape of Proline and the Quest for Precision in Peptide Structure

Proline, the only proteinogenic secondary amino acid, imparts unique structural constraints upon the polypeptide chain. Its pyrrolidine ring restricts the backbone dihedral angle phi (φ) and influences the cis/trans isomerization of the preceding peptide bond, making it a critical residue in defining protein architecture and function.[1] The conformational equilibria of proline—specifically the puckering of its five-membered ring and the cis/trans orientation of the Xaa-Pro amide bond—are pivotal in protein folding, molecular recognition, and the bioactivity of peptide-based therapeutics.

In the pursuit of fine-tuning peptide and protein properties, synthetic proline analogs have emerged as powerful tools for medicinal chemists and chemical biologists.[2] By introducing substituents onto the proline scaffold, researchers can modulate these conformational equilibria to enforce specific secondary structures, enhance proteolytic stability, and optimize binding affinities. This guide provides an in-depth comparative analysis of a synthetically valuable but less explored analog, 1,4-dimethylproline, against its native counterpart. We will dissect the conformational consequences of dual methylation at the Cα (1-position) and C4 positions, drawing upon established principles from studies of mono-substituted prolines and outlining the experimental and computational methodologies required for their rigorous characterization.

The Two Pillars of Proline Conformation: Ring Pucker and Amide Isomerism

The conformational behavior of a proline residue is primarily dictated by two interconnected equilibria:

  • Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations, termed endo and exo . These are often described by the displacement of the Cγ and sometimes Cβ atoms from the plane defined by the other ring atoms. The ring pucker is intrinsically linked to the backbone dihedral angles and the cis/trans state of the amide bond.[3]

  • Amide Bond Isomerization: Unlike most other amino acid residues where the trans-amide bond is overwhelmingly favored, the steric environment around the proline nitrogen reduces the energy difference between the cis and trans conformers.[4] This cis/trans isomerization is a high-energy process that can be a rate-limiting step in protein folding.[5]

The interplay between these two conformational features is a delicate balance of steric and stereoelectronic effects.

Conformational Analysis of Native Proline

In unsubstituted proline, the pyrrolidine ring rapidly interconverts between the Cγ-exo and Cγ-endo puckers. The trans amide bond is generally favored over the cis form, with a typical trans:cis ratio of approximately 4:1 in model peptides, although this can be influenced by the surrounding sequence and solvent.[6] The endo ring pucker is more frequently associated with a cis amide bond.[3]

The Impact of Cα-Methylation: A Strong Bias Towards the trans-Amide Bond

The introduction of a methyl group at the Cα position (α-methylproline) introduces significant steric hindrance. This steric clash is particularly pronounced in the cis-amide conformation, where the α-methyl group and the side chain of the preceding residue are in close proximity. Consequently, α-methylation strongly disfavors the cis-amide bond.[6]

Experimental evidence from NMR studies on N-acetyl-α-methylproline-N'-methylamide indicates a near-negligible population of the cis isomer in solution.[7] Furthermore, the energy barrier for cis-trans isomerization in Boc-α-methyl-L-proline has been determined to be 1.24 kcal/mol higher than that for Boc-L-proline, further highlighting the destabilization of the cis state.[7]

The Influence of C4-Methylation: Modulating the Ring Pucker

Substitution at the C4 position of the pyrrolidine ring directly influences the ring's puckering preference. The effect is dependent on the stereochemistry of the methyl group:

  • (4S)-Methylproline (4S-MePro): Tends to favor an exo ring pucker.[8]

  • (4R)-Methylproline (4R-MePro): Tends to favor an endo ring pucker.

This preference is governed by a combination of steric and stereoelectronic effects. The methyl group prefers a pseudo-equatorial position to minimize steric strain. This preferred orientation then dictates the overall pucker of the ring.

Synthesized Conformational Analysis of 1,4-Dimethylproline

While direct experimental data on 1,4-dimethylproline is scarce in the literature, we can synthesize its expected conformational behavior by combining the individual effects of Cα- and C4-methylation.

Expected Conformational Preferences of 1,4-Dimethylproline:

FeatureNative Proline1,4-Dimethylproline (Predicted)Rationale for Prediction
Cis/Trans Amide Ratio ~4:1 (trans:cis)Strongly favors trans The Cα-methyl group introduces significant steric hindrance in the cis conformation, similar to α-methylproline.
Pyrrolidine Ring Pucker Dynamic equilibrium between endo and exoBiased pucker dependent on C4 stereochemistry The C4-methyl group will dictate the ring pucker: (4S)-isomer favoring exo and (4R)-isomer favoring endo.
Backbone Dihedral Angle (φ) Restricted to ~ -60° to -75°Further restricted around the native proline valuesThe Cα-methyl group adds further steric constraints, likely narrowing the allowed range of φ.

Visualizing the Conformational Landscape

The following diagrams illustrate the key conformational equilibria for native proline and the predicted dominant conformation for a (4S)-1,4-dimethylproline analog.

G cluster_native Native Proline Conformations cluster_dimethyl Predicted 1,4-Dimethylproline Conformation Trans-Exo Trans-Exo Trans-Endo Trans-Endo Trans-Exo->Trans-Endo Ring Flip Cis-Exo Cis-Exo Trans-Exo->Cis-Exo Amide Isomerization Cis-Endo Cis-Endo Trans-Endo->Cis-Endo Amide Isomerization Cis-Exo->Cis-Endo Ring Flip Dominant_Conformer Trans-(4S)-Exo

Caption: Conformational equilibria of native proline and the predicted dominant conformer of (4S)-1,4-dimethylproline.

Experimental Protocols for Conformational Analysis

To validate the predicted conformational preferences of 1,4-dimethylproline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is required.

Synthesis of 1,4-Dimethylproline

A synthetic route to 1,4-dimethylproline would likely involve a multi-step process, potentially starting from a commercially available 4-methylproline derivative followed by α-methylation, or a de novo synthesis. The synthesis of α-methylproline has been well-documented and typically involves the protection of the proline nitrogen, followed by stereoselective methylation at the α-carbon.[8] Similarly, syntheses of 4-alkylated prolines have been reported.[7]

G start 4-Methylproline Derivative protect N-Protection start->protect methylate α-Methylation protect->methylate deprotect Deprotection methylate->deprotect final 1,4-Dimethylproline deprotect->final

Caption: A generalized synthetic workflow for 1,4-dimethylproline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for studying the solution-state conformation of proline-containing peptides.

Objective: To determine the cis/trans amide bond ratio and the preferred pyrrolidine ring pucker.

Step-by-Step Protocol:

  • Sample Preparation: Synthesize short model peptides (e.g., Ac-Xaa-Pro-NHMe) containing native proline and 1,4-dimethylproline. Dissolve the peptides in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) at a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The presence of both cis and trans isomers will be indicated by two distinct sets of proton signals for the residues flanking the proline. The ratio of the two conformers can be determined by integrating the corresponding well-resolved peaks.[6]

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY and TOCSY: Use these experiments to assign all the proton resonances of the proline ring for both the cis and trans isomers.

    • NOESY/ROESY: These experiments provide information about through-space proton-proton proximities. Key NOEs for determining ring pucker include those between Hα and the Hδ protons, and between the Hβ and Hγ protons.[9]

  • ¹³C NMR: The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the ring pucker. A larger Δ(Cβ-Cγ) chemical shift difference is indicative of a cis amide bond.[10]

  • Data Analysis: Analyze the coupling constants (³J-values) from high-resolution 1D or 2D spectra to determine the dihedral angles within the pyrrolidine ring, which define its pucker.

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state structure of a molecule, offering definitive proof of a specific conformation.[11]

Objective: To determine the precise three-dimensional structure of a peptide containing 1,4-dimethylproline in the crystalline state.

Step-by-Step Protocol:

  • Peptide Synthesis and Purification: Synthesize a short peptide containing 1,4-dimethylproline and purify it to >95% purity by HPLC.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature, peptide concentration) using commercially available screens or by designing a custom screen. The hanging drop or sitting drop vapor diffusion method is commonly used.[12]

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data, preferably at a synchrotron source for higher resolution.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or direct methods. Refine the atomic model against the experimental data to obtain the final structure.[13]

G cluster_exp Experimental Workflow synthesis Peptide Synthesis & Purification nmr NMR Spectroscopy synthesis->nmr Solution Conformation cryst Crystallography synthesis->cryst Solid-State Structure comp Computational Modeling synthesis->comp Theoretical Analysis

Caption: Integrated experimental and computational workflow for conformational analysis.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for calculating the relative energies of different conformers and exploring the conformational landscape.[14]

Objective: To calculate the relative energies of the cis and trans isomers and the different ring puckers of 1,4-dimethylproline-containing peptides.

Step-by-Step Protocol:

  • Model Building: Build initial 3D structures of the model peptides in various conformations (trans-endo, trans-exo, cis-endo, cis-exo).

  • Geometry Optimization: Perform geometry optimization of each conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to find the minimum energy structures.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvation effects can be included using a continuum solvation model (e.g., PCM).

  • Conformational Searching (for MD): For a more dynamic picture, run molecular dynamics simulations to explore the accessible conformational space and identify the most populated states.

Conclusion: 1,4-Dimethylproline as a Tool for Conformational Constraint

Based on the established principles of proline substitution, 1,4-dimethylproline is predicted to be a powerful tool for enforcing a trans-amide bond while simultaneously biasing the pyrrolidine ring pucker in a stereochemically defined manner. This dual control over the two primary conformational equilibria of proline offers exciting possibilities for the rational design of peptides and peptidomimetics with enhanced structural stability and predictable three-dimensional architectures. The experimental and computational workflows outlined in this guide provide a robust framework for validating these predictions and further exploring the utility of 1,4-dimethylproline in drug discovery and development.

References

  • Torbeev, V. Y., & Hilvert, D. (2013). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives.
  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(11-12), 1165-1179. [Link]

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 72, 62. [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved February 13, 2026, from [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region?. Biopolymers, 92(5), 415-424.
  • Pandey, S. K., D'Andrea, L. D., & Zondlo, N. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 136(48), 16849-16859. [Link]

  • Gruber, C. W., & Muttenthaler, M. (2019). Method for preparation of alpha-methyl-l-proline.
  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Journal of the American Chemical Society, 105(16), 5390-5398.
  • Fischer, S., & Dunbrack Jr, R. L. (2008). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Proceedings of the National Academy of Sciences, 105(40), 15331-15336. [Link]

  • Galindo-Murillo, R., Rojas-Cervantes, M. L., & Barroso-Flores, J. (2015). Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. The Journal of Physical Chemistry B, 119(43), 13785-13797.
  • Koskinen, A. M., Helaja, J., Kumpulainen, E. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis-and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6447-6453.
  • Madi, Z. L., Gáspári, Z., & Perczel, A. (2000). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Protein science, 9(7), 1336-1346.
  • Thomas, K. M., & Zondlo, N. J. (2023). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. ChemRxiv. [Link]

  • Zondlo, N. J. (2013). Proline/sidechain C–H/O interactions stabilize cis-proline. Protein Science, 22(12), 1719-1735. [Link]

  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Fischer, G., & Raines, R. T. (2002). Conformational landscape of substituted prolines. Journal of the American Chemical Society, 124(11), 2497-2505.
  • Lu, K. P., & Zhou, X. Z. (2011). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Current chemical biology, 5(4), 266-276.
  • Pandey, S. K., D'Andrea, L. D., & Zondlo, N. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 136(48), 16849-16859.
  • Kölle, P., & Budisa, N. (2019). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 17(15), 3745-3749.
  • Grätzel, M., & Schutkowski, M. (2000). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. Helvetica Chimica Acta, 83(10), 2639-2647.
  • Zondlo, N. J. (2014). Ring Pucker Control in β-Prolines. Israel Journal of Chemistry, 54(8-9), 1149-1160.
  • Micsonai, A., Bulyáki, É., & Fuxreiter, M. (2020). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International journal of molecular sciences, 21(11), 3986.
  • LibreTexts. (2022). Protein X-ray Crystallography. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-L-proline. Retrieved February 13, 2026, from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in heterocyclic chemistry, 48, 1-25. [Link]

  • Hofman, M., Verhoork, S., & Kuprov, I. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 107-121.
  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736-744.
  • Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(13), 5029-5044. [Link]

  • Micsonai, A., Bulyáki, É., & Fuxreiter, M. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 61(12), e202115167. [Link]

  • Kang, Y. K. (2006). Conformations of proline. Journal of the American Chemical Society, 128(41), 13451-13462.
  • Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(13), 5029-5044.
  • LibreTexts. (2022). X-ray Protein Crystallography. Retrieved February 13, 2026, from [Link]

  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Computational methods for exploring protein conformations. IRB Barcelona, 2(1), 13-36. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452.

Sources

Mass Spectrometry Fragmentation Patterns of Dimethyl Prolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of dimethyl prolines. It addresses the two distinct classes relevant to drug development:


-dimethylproline (Stachydrine) , a common metabolite, and 

-methylated prolines (3,3-, 4,4-, and 5,5-dimethylproline)
, which are synthetic tools used to constrain peptide conformation.

Executive Summary & Structural Classification

In drug discovery, "dimethyl proline" refers to two structurally distinct isomer classes with identical molecular weights (


 Da) but vastly different fragmentation behaviors. Correct identification is critical: 

-dimethylproline is a metabolic biomarker, while ring-substituted (

-methylated) prolines are engineered residues used to lock peptides in cis or trans conformations.
The Isomer Landscape
Isomer ClassSpecific CompoundsStructure TypePrimary Application

-Methylated

-Dimethylproline (Stachydrine)
Quaternary Ammonium (Betaine)Metabolomics, Osmoprotection

-Methylated
3,3-Dimethylproline (3,3-dmP)Secondary Amine (Ring Substituted)Peptidomimetics (Turn stabilization)
4,4-Dimethylproline (4,4-dmP)Secondary Amine (Ring Substituted)Peptidomimetics (Hydrophobic core)
5,5-Dimethylproline (5,5-dmP)Secondary Amine (Ring Substituted)Peptidomimetics (cis-amide lock)

Mechanistic Fragmentation Analysis

-Dimethylproline (Stachydrine)

Precursor Ion:


 144.1 (

) Stachydrine contains a fixed positive charge (quaternary ammonium). Its fragmentation is dominated by the loss of the carboxyl group and subsequent ring opening. Unlike protonated amines, it cannot lose a proton to return to a neutral state; it must fragment to stabilize the charge.
  • Primary Pathway (Loss of

    
    ):  The most abundant transition is the loss of the carboxyl group as neutral 
    
    
    
    (44 Da), yielding the
    
    
    -dimethylpyrrolidinium ion (
    
    
    100).
  • Secondary Pathways (Ring Cleavage): The

    
     100 ion undergoes ring opening and loss of ethylene or methyl radicals to form characteristic low-mass ions at 
    
    
    
    84 and
    
    
    58.
-Methylated Prolines (3,3-, 4,4-, 5,5-dmP)

Precursor Ion:


 144.1 (

) These are secondary amines. In ESI, they form protonated molecular ions. Their fragmentation follows the "Proline Effect" mechanism, characterized by the formation of a stable immonium ion.
  • Immonium Ion Formation (

    
     98):  The hallmark of any ring-substituted dimethylproline is the intense immonium ion at 
    
    
    
    98 (Proline immonium
    
    
    70 + 2
    
    
    
    
    ). This is formed by the combined loss of
    
    
    and
    
    
    (or
    
    
    ).
  • Differentiation via Secondary Fragmentation (

    
    ):  The 
    
    
    
    98 immonium ion fragments further by losing
    
    
    (28 Da) from the ring. The position of the methyl groups determines the mass of the resulting fragment, allowing differentiation.
Isomer-Specific Secondary Losses (Theoretical Prediction based on Proline Mechanisms)
  • 5,5-dmP: Methyls are on the

    
    -carbon (adjacent to 
    
    
    
    ). Ring cleavage typically expels carbons 3 and 4 (
    
    
    ). The methyls are retained on the nitrogen-containing fragment.
    • Transition:

      
       (Loss of unsubstituted 
      
      
      
      ).
  • 3,3-dmP: Methyls are on the

    
    -carbon. Ring cleavage expels the dimethylated fragment (
    
    
    
    ).
    • Transition:

      
       (Loss of dimethylated alkene, 56 Da).
      

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent pathways for


-methylated vs. 

-methylated isomers.

FragmentationPathways cluster_0 N,N-Dimethylproline (Stachydrine) cluster_1 C-Methylated Prolines (3,3; 4,4; 5,5) Stach Precursor (M+) m/z 144 Ion100 Dimethylpyrrolidinium m/z 100 Stach->Ion100 -CO2 (44 Da) Ion84 Fragment m/z 84 Ion100->Ion84 -CH4 Ion58 Fragment m/z 58 Ion100->Ion58 -C3H6 (Ring Open) C_Pre Precursor [M+H]+ m/z 144 Imm98 Immonium Ion m/z 98 C_Pre->Imm98 -HCOOH (46 Da) Frag70 Retained Methyls m/z 70 Imm98->Frag70 5,5-dmP (-C2H4) Frag42 Lost Methyls m/z 42 Imm98->Frag42 3,3-dmP (-C4H8)

Caption: Divergent fragmentation logic. Stachydrine loses CO2 immediately; C-methylated forms generate a stable immonium ion (m/z 98) which then undergoes isomer-specific ring cleavage.

Comparative Data Summary

The following table synthesizes experimental data for Stachydrine with mechanistic expectations for ring-substituted isomers.

Feature

-Dimethylproline (Stachydrine)
5,5-Dimethylproline3,3-Dimethylproline
Parent Ion

144.1 (

)

144.1 (

)

144.1 (

)
Base Peak (

)

100
(Loss of

)

98
(Immonium)

98
(Immonium)
Diagnostic Loss Neutral Loss of 44 Da (

)
Neutral Loss of 46 Da (

)
Neutral Loss of 46 Da (

)
Secondary Ions

84, 58

70 (Retains methyls)

42 (Loses methyls)
Mechanism Charge-remote fragmentationCharge-directed (Mobile Proton)Charge-directed (Mobile Proton)
Retention Time Early eluting (Highly Polar)Late eluting (Hydrophobic)Late eluting (Hydrophobic)

Experimental Protocols

Sample Preparation & Derivatization

While Stachydrine can be analyzed directly,


-methylated prolines often require derivatization (e.g., Fmoc, Boc) if analyzed as free amino acids to improve retention and ionization efficiency.

Protocol for Free Amino Acid Analysis:

  • Solvent: Dissolve 1 mg of compound in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µM for direct infusion.

  • Source: ESI Positive Mode.

MS Acquisition Parameters (Orbitrap/Q-TOF)

To successfully differentiate isomers,


 or high-energy CID is often required to break the stable immonium ion.
  • Ion Source: ESI (

    
     kV).
    
  • Capillary Temp:

    
    .
    
  • Collision Energy (CID):

    • MS1

      
       MS2: 20–30 NCE (Normalized Collision Energy). Sufficient to generate 
      
      
      
      98.
    • MS2

      
       MS3: 35–45 NCE. Required to fragment the cyclic 
      
      
      
      98 ion.
  • Isolation Window: 1.0 Da (Critical to exclude isotopes).

Differentiation Workflow
  • Perform MS1: Confirm precursor

    
     144.1.
    
  • Perform MS2:

    • If Base Peak is 100 : Identify as Stachydrine .

    • If Base Peak is 98 : Identify as Ring-Substituted Dimethylproline .

  • Perform MS3 (on

    
     98): 
    
    • Observe secondary fragments.[1][2]

    • High intensity

      
       70  indicates methyls are protected on the N-terminus side (5,5-dmP ).
      
    • High intensity

      
       42  indicates methyls were lost with the ring fragment (3,3-dmP ).
      

References

  • Stachydrine Fragmentation

    • Identification of Components in Citri Sarcodactylis Fructus via UPLC-Q-Exactive Orbitrap/MS. ResearchGate. Link

    • Detailed fragmentation patterns of the main fragment ions in positive ion mode for stachydrine. (Figure 3a in cited text).
  • Proline Fragmentation Mechanisms

    • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides.[3][4] Mass Spectrometry Reviews.[5] Explains the "Proline Effect" and immonium ion formation mechanisms.

    • Vaisar, D., & Urban, J. (1996).
  • Differentiation of Isomers

    • Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry. PubMed. Link (Establishes the principle of using secondary fragmentation to map ring substituents).

    • Statistical Framework for Identifying Differences in Similar Mass Spectra. PMC. Link

Sources

Biological activity comparison of 1,4-dimethylproline containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,4-Dimethylproline (1,4-DMP) containing peptides. This analysis synthesizes the physicochemical effects of N-methylation (Position 1) and C4-methylation (Position 4) to evaluate the biological performance of this dual-modified residue against native Proline and its mono-substituted analogues.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Professionals

Executive Summary: The "Hyper-Constrained" Scaffold

1,4-Dimethylproline (1,4-DMP), chemically defined as


-methyl-4-methylproline , represents a "hyper-constrained" amino acid scaffold. By combining the 

-methylation
of the peptide backbone with C4-methylation of the pyrrolidine ring, 1,4-DMP simultaneously restricts the

(omega) dihedral angle (favoring cis-amide bonds) and the ring pucker (endo/exo conformation).

This dual modification offers a unique pharmacological profile compared to native Proline (Pro), 4-Methylproline (4-MePro), or


-Methylproline (

-MePro). It is particularly valuable for:
  • Forcing Type VI

    
    -turns  in bioactive peptides.
    
  • Maximizing Proteolytic Stability via steric occlusion of the scissile bond.

  • Enhancing Membrane Permeability through increased lipophilicity and reduced hydrogen bond donor count.

Physicochemical & Structural Comparison

The biological activity of 1,4-DMP peptides is dictated by their structural rigidity. The table below compares 1,4-DMP with its parent analogues.

Table 1: Structural & Physicochemical Profile
FeatureL-Proline (Native) 4-Methylproline (4-MePro)

-Methylproline (

-MePro)
1,4-Dimethylproline (1,4-DMP)
Primary Constraint

angle (-65°)
Ring Pucker (

-endo/exo)

angle (cis-amide bias)
Dual Constraint (

+ Pucker)
Amide Bond Geometry Mostly Trans (~80-90%)Mostly TransHigh Cis Population (>40-90%) Dominant Cis Bias
Ring Pucker Flexible (Endo

Exo)
Locked (Stereo-dependent)FlexibleLocked & Biased
H-Bond Donor No (Amide N)NoNo (N-Methylated)No (N-Methylated)
Lipophilicity (LogP) LowMediumHighVery High
Proteolytic Stability Low/ModerateModerateHighVery High

Note on Stereochemistry: The biological effect of 1,4-DMP is strictly dependent on the stereochemistry at C4.

  • (2S, 4R)-1,4-DMP (trans-4-Me): Favors

    
    -exo pucker, typically stabilizing collagen-like helices.
    
  • (2S, 4S)-1,4-DMP (cis-4-Me): Favors

    
    -endo pucker, often promoting 
    
    
    
    -turn formation.

Biological Performance Analysis

A. Conformational Locking & Receptor Affinity

1,4-DMP is a "structure-inducing" residue. While native Proline allows for some conformational breathing, 1,4-DMP locks the peptide backbone into a specific geometry.

  • Mechanism: The

    
    -methyl group creates steric clash with the preceding residue's side chain, destabilizing the trans-isomer and lowering the energy barrier for cis-isomerization. Simultaneously, the 4-methyl group locks the ring pucker, preventing the entropic loss usually associated with binding.
    
  • Application: Ideal for targeting receptors that recognize Type VI

    
    -turns  (e.g., GPCR ligands, integrin inhibitors). The pre-organized structure reduces the entropic penalty of binding, potentially increasing affinity (
    
    
    
    ).
B. Proteolytic Stability (Half-Life Extension)

Peptides containing 1,4-DMP exhibit superior stability in human serum compared to Pro or 4-MePro analogues.

  • Mechanism: Proteases (e.g., chymotrypsin, serum peptidases) require access to the amide bond and often a specific backbone conformation. The

    
    -methyl group sterically blocks the active site approach, while the 4-methyl group adds bulk that hinders enzyme "fitting."
    
  • Data Trend: Studies on

    
    -methylated peptides typically show a 3-10x increase  in serum half-life (
    
    
    
    ) compared to non-methylated controls. 1,4-DMP is expected to exceed this due to the additive steric bulk.
C. Membrane Permeability (Oral Bioavailability)

1,4-DMP significantly enhances the cell-penetrating properties of peptides.

  • Mechanism:

    • Lipophilicity: The addition of two methyl groups increases the hydrophobic surface area.

    • H-Bond Masking:

      
      -methylation removes a hydrogen bond donor, reducing the energy cost of desolvation when entering the lipid bilayer.
      
  • Result: Peptides containing 1,4-DMP are excellent candidates for oral delivery or intracellular targeting (e.g., disrupting protein-protein interactions).

Experimental Protocols

Protocol A: Solid-Phase Synthesis of 1,4-DMP Peptides

Incorporating 1,4-DMP is challenging due to the steric hindrance of the secondary


-methyl amine. Standard coupling protocols often fail.

Reagents:

  • Resin: Chlorotrityl chloride (CTC) or Rink Amide (low loading recommended).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

Workflow:

  • Coupling to 1,4-DMP (Easy): The carboxyl group of 1,4-DMP activates normally. Use standard HBTU/DIEA to couple 1,4-DMP to the resin-bound amine.

  • Coupling onto 1,4-DMP (Difficult): The

    
    -methyl group hinders the nucleophilic attack of the 1,4-DMP amine onto the next incoming amino acid.
    
    • Step 1: Use HATU/HOAt/DIEA (1:1:2 eq) in DMF.

    • Step 2: Perform Double Coupling (2 x 2 hours) or overnight coupling.

    • Step 3: Use elevated temperature (50°C ) if using microwave-assisted synthesis (Caution: prevent racemization).

    • Monitoring: Use the Chloranil Test (sensitive for secondary amines) instead of Kaiser Test.

Protocol B: Serum Stability Assay

Objective: Compare the proteolytic half-life (


) of 1,4-DMP peptides vs. native controls.
  • Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).

  • Incubation: Mix peptide solution 1:4 with pooled human serum (sigma). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 200

    
    L cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins. Centrifuge at 13,000 rpm for 10 min.
    
  • Analysis: Inject supernatant into RP-HPLC (C18 column). Monitor peak area decay.

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .

Visualizations

Figure 1: Conformational Dynamics of Proline Analogues

This diagram illustrates how 1,4-DMP restricts the conformational landscape compared to native Proline.

ConformationalLandscape Proline Native Proline (Flexible) NMePro N-Methyl Proline (Cis-Amide Bias) Proline->NMePro + N-Methylation (Steric Clash) MePro 4-Methyl Proline (Pucker Lock) Proline->MePro + C4-Methylation (Ring Pucker) DMP 1,4-Dimethylproline (Hyper-Constrained) NMePro->DMP + C4-Methylation MePro->DMP + N-Methylation Outcome Biological Outcome: High Receptor Affinity Proteolytic Resistance DMP->Outcome

Caption: 1,4-DMP integrates the constraints of N-methylation (cis-bias) and C4-methylation (pucker lock) to achieve a hyper-stable scaffold.

Figure 2: Synthesis Workflow for Sterically Hindered Amines

Standard synthesis fails for 1,4-DMP. This workflow ensures successful incorporation.

SynthesisWorkflow Start Resin-Bound 1,4-DMP (Secondary Amine) Reagents Prepare Reagents: AA (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq) Start->Reagents Coupling Coupling Reaction DMF, 2-4 Hours Reagents->Coupling Check Chloranil Test (Detects 2° Amines) Coupling->Check DoubleCouple Double Couple Repeat with Fresh Reagents Check->DoubleCouple Positive (Blue Spots) Success Proceed to Next AA Check->Success Negative (No Blue) DoubleCouple->Coupling

Caption: Optimized solid-phase synthesis cycle for coupling amino acids onto the sterically hindered 1,4-dimethylproline residue.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024).[1][2] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Link[1]

  • Cavelier, F., et al. (2006).[3] Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science. Link

  • Flores-Ortega, A., et al. (2008).

    
    -Substituted Proline Analogues. The Journal of Organic Chemistry. Link
    
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • ChemicalBook. (2025). Product Entry: (4S)-1,4-Dimethyl-L-proline hydrochloride (CAS 6734-42-5).[4] Link

Sources

A Senior Application Scientist's Guide to Validating the Absolute Configuration of 4-Substituted Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in 4-Substituted Prolines

In the landscape of drug discovery and peptide science, 4-substituted proline derivatives are invaluable building blocks. Their rigid pyrrolidine ring introduces unique conformational constraints into peptides and small molecules, profoundly influencing their structure, stability, and biological activity.[1][2] The stereochemistry at the C4 position, in particular, dictates the ring's pucker preference (Cγ-endo or Cγ-exo), which in turn modulates crucial backbone torsion angles and can be the deciding factor in a molecule's ability to bind its target.[3][4] An incorrect stereoisomer can lead to a complete loss of efficacy or, in worst-case scenarios, unforeseen toxicity.[5][6]

Therefore, the unambiguous validation of the absolute configuration at the C4 position is not merely a quality control checkpoint; it is a fundamental necessity for meaningful and reproducible research. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in experimental data and practical insights to help researchers select the most appropriate method for their specific needs.

Comparative Analysis of Key Validation Methodologies

The choice of an analytical technique is a critical decision driven by the physical state of the sample, available instrumentation, required certainty, and project timelines. We will explore the three most powerful and widely adopted methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Measures the diffraction pattern of X-rays by a single crystal, allowing for direct 3D structure determination via anomalous dispersion.[7][8][9]Involves the formation of diastereomeric esters with a chiral derivatizing agent (MTPA), whose distinct NMR spectra allow for deduction of stereochemistry.[10][11][12]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution; this is compared to quantum mechanical predictions.[6][13][14]
Sample Requirement High-quality single crystal (often the biggest bottleneck).[13][15]~5-15 mg of purified material (alcohol or amine). Sample is chemically modified.~5-15 mg of purified material. Can be a neat liquid, oil, or solution.[6]
Derivatization Required? NoYesNo
Confidence Level Unambiguous ("Gold Standard")High, but model-dependent and requires careful spectral assignment.High, when experimental and calculated spectra show good correlation.[5]
Key Advantage Provides a direct and definitive 3D structure.[8]Uses standard, widely available NMR instrumentation.Applicable to non-crystalline samples (oils, amorphous solids) in their native solution state.[6][13]
Key Limitation Absolute requirement for a diffracting-quality single crystal.[15]Requires a reactive handle (-OH, -NH2), consumes the sample, and can be ambiguous with complex molecules.[13]Requires access to a specialized VCD spectrometer and computational resources for DFT calculations.[14][16]

Method 1: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is universally regarded as the definitive method for determining molecular structure, including absolute configuration.[8] When a molecule crystallizes in a non-centrosymmetric space group, the anomalous dispersion effect, particularly with heavier atoms present, allows for the unambiguous assignment of the complete three-dimensional arrangement of atoms.[9][17]

Causality in Experimental Choices

The success of SC-XRD hinges entirely on the ability to grow a high-quality single crystal. This is not a trivial step and can be the most time-consuming part of the process. The choice of solvent systems, crystallization conditions (e.g., slow evaporation, vapor diffusion), and temperature are all critical variables that are systematically screened to induce nucleation and ordered crystal growth. For molecules that are difficult to crystallize on their own, co-crystallization with a suitable host molecule can be an effective strategy.[15]

Experimental Workflow: SC-XRD

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis s1 Purified 4-Substituted Proline Derivative s2 Screen Crystallization Conditions s1->s2 s3 Grow Single Crystal (μg to mg scale) s2->s3 s4 Mount Crystal on Diffractometer s3->s4 Successful Crystallization s5 Collect Diffraction Data s4->s5 s6 Solve & Refine Structure s5->s6 s7 Determine Absolute Configuration (Flack Parameter) s6->s7 s8 Final Assignment s7->s8 Unambiguous 3D Structure

Caption: Workflow for absolute configuration determination by SC-XRD.

Protocol: Single Crystal Growth and Analysis
  • Purification: Ensure the 4-substituted proline derivative is of the highest possible purity (>98%). Impurities can significantly inhibit crystallization.

  • Solvent Screening: In parallel, dissolve small amounts (~1-2 mg) of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and binary mixtures) to find a system where the compound is sparingly soluble.

  • Crystallization Setup (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting: Once suitable crystals (clear, well-defined facets) have formed, carefully select one using a micromanipulator and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage. The instrument will then rotate the crystal while exposing it to a focused beam of X-rays, collecting thousands of diffraction images.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined.

  • Absolute Configuration Assignment: For chiral molecules in non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous scattering data. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 indicates the inverse.[17]

Method 2: NMR Spectroscopy via Mosher's Ester Analysis

For 4-hydroxyproline derivatives, which possess a secondary alcohol, the Mosher's ester method is a powerful and widely accessible technique that does not require crystallization.[18] The method relies on converting the chiral alcohol into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11] The magnetically anisotropic phenyl group of the MTPA reagent shields or deshields nearby protons in a predictable, conformation-dependent manner, leading to different chemical shifts (δ) for the two diastereomers.

Causality in Experimental Choices

The choice of MTPA as the chiral derivatizing agent is deliberate. The trifluoromethyl (-CF3) group provides a clean ¹⁹F NMR signal for monitoring the reaction, and the phenyl group's anisotropy is the key to the analysis. The core principle is that in the most stable conformation, the MTPA ester places the bulky phenyl group, the -CF3 group, and the ester carbonyl in a plane. Protons on one side of this plane will experience a different magnetic environment than protons on the other. By preparing both the (R)- and (S)-MTPA esters, we create a self-validating system. The differences in chemical shifts (Δδ = δS - δR) will have opposite signs for protons on either side of the chiral center, allowing for a definitive assignment.[12][19]

Experimental Workflow: Mosher's Ester Analysis

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Assignment A 4-Hydroxyproline Derivative (Unknown Configuration) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-Ester Diastereomer B->D E (R)-Ester Diastereomer C->E F Acquire ¹H NMR for (S)-Ester (δS) D->F G Acquire ¹H NMR for (R)-Ester (δR) E->G H Assign Protons & Calculate Δδ = δS - δR F->H G->H I Apply Mosher's Model (Positive vs. Negative Δδ) H->I J Absolute Configuration Determined I->J Model Correlates

Caption: Workflow for Mosher's ester analysis.

Protocol: Mosher's Ester Analysis
  • Esterification (Two Parallel Reactions):

    • Reaction A ((S)-Ester): In a dry NMR tube or small vial, dissolve the 4-hydroxyproline derivative (~5 mg) in deuterated chloroform (CDCl₃) or deuterated pyridine (~0.5 mL). Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Reaction B ((R)-Ester): In a separate dry NMR tube, repeat the exact procedure using (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Seal the tubes and allow the reactions to proceed at room temperature. Monitor for completion by ¹H or ¹⁹F NMR (disappearance of the starting alcohol). The reactions are typically complete within 2-4 hours. It is not necessary to purify the esters; the analysis can be performed on the crude reaction mixture.[18]

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures (Reaction A and Reaction B). It is crucial that the NMR acquisition parameters (temperature, solvent, etc.) are identical for both samples.

  • Spectral Assignment: Carefully assign all relevant proton signals in the spectra of both diastereomers. 2D NMR experiments (like COSY and HSQC) may be necessary to unambiguously assign protons on either side of the newly formed ester linkage.

  • Data Analysis:

    • Create a table of chemical shifts (δ) for assigned protons in both the (S)-ester and (R)-ester.

    • Calculate the difference: Δδ = δS - δR for each proton.

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the MTPA plane, and protons with a negative Δδ value are on the other. By mapping these onto the structure, the absolute configuration of the original alcohol can be deduced.

Method 3: Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized infrared light.[13] While enantiomers have identical standard IR spectra, their VCD spectra are mirror images (equal in magnitude, opposite in sign).[14] By comparing the experimentally measured VCD spectrum of an unknown compound to the spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer, the absolute configuration can be determined.[5][6]

Causality in Experimental Choices

The power of VCD lies in its sensitivity to the entire 3D structure of a molecule in solution, eliminating the need for crystallization or derivatization. The choice to pair experimental VCD with DFT calculations is essential. The calculations provide the theoretical VCD spectrum for a molecule of a known, defined absolute configuration. If the experimental spectrum of the synthesized compound matches the sign and relative intensity of the calculated (R)-enantiomer's spectrum, then the compound is (R). If the experimental spectrum is a mirror image, the compound is (S). This comparative approach provides a high-confidence assignment for molecules in their biologically relevant solution state.[16]

Experimental Workflow: VCD Analysis

vcd_workflow cluster_exp Experimental Path cluster_comp Computational Path A Dissolve Proline Derivative in appropriate solvent (e.g., CDCl₃) B Measure VCD & IR Spectra on Spectrometer A->B F Compare Experimental and Calculated Spectra B->F C Build 3D Model of one Enantiomer (e.g., 'R') D Perform Conformational Search & DFT Optimization C->D E Calculate Theoretical VCD & IR Spectra D->E E->F G Match or Mismatch? F->G H Assign Absolute Configuration G->H Match -> 'R' Mismatch -> 'S'

Caption: Dual-path workflow for absolute configuration assignment using VCD.

Protocol: VCD Measurement and Computational Analysis
  • Sample Preparation: Prepare a solution of the purified 4-substituted proline derivative (typically 5-15 mg) in an appropriate infrared-transparent solvent (e.g., CDCl₃, CCl₄, d₆-DMSO) at a concentration of ~0.05–0.1 M.

  • VCD Data Acquisition:

    • Transfer the solution to a suitable IR cell with a defined path length.

    • Acquire the VCD and IR spectra on a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.

    • Acquire a background spectrum of the pure solvent under identical conditions and perform solvent subtraction.

  • Computational Modeling:

    • Construct a 3D model of one enantiomer (e.g., the (4R)-isomer) of the proline derivative using molecular modeling software.

    • Perform a thorough conformational search to identify all low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

  • Spectral Simulation and Comparison:

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

    • Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum. A strong correlation in the sign and relative intensity of the major bands confirms the absolute configuration.

Conclusion and Recommendations

The determination of absolute configuration for 4-substituted proline derivatives is a critical step that demands rigorous analytical validation.

  • For definitive, unambiguous proof, especially for regulatory filings, Single-Crystal X-ray Diffraction is the unparalleled gold standard. Its primary hurdle is the requirement of a high-quality crystal.

  • When crystallization is elusive but the molecule contains a secondary alcohol (like 4-hydroxyproline precursors), NMR-based Mosher's ester analysis offers a robust and accessible alternative. It leverages standard instrumentation but requires chemical derivatization and careful spectral interpretation.

  • For a non-destructive, solution-phase analysis of non-crystalline samples, Vibrational Circular Dichroism is the premier choice. It provides high-confidence data on the molecule in its native state but requires specialized equipment and computational expertise.

Ultimately, the selection of a method is a strategic decision. For critical drug development programs, employing two orthogonal techniques (e.g., VCD and Mosher's Method, or VCD and X-ray) provides the highest level of confidence and constitutes a self-validating system, ensuring the scientific integrity of the results.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Barron, L. D. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Borsje, B. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Retrieved from [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. Retrieved from [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • Willis, A. C., & Pyne, S. G. (2009). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 14(2), 735–745. Retrieved from [Link]

  • Ribeiro, J. A., & Tormena, C. F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Tormena, C. F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Retrieved from [Link]

  • JASCO Global. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Jones, P. G. (2011). Determination of absolute configuration using single crystal X-ray diffraction. Acta Crystallographica Section A, 67(Pt 1), 1-6. Retrieved from [Link]

  • Takezawa, H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875–15880. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to determine absolute configuration. Chirality, 20(5), 681–690. Retrieved from [Link]

  • Bernardinelli, G., & Flack, H. D. (2012). Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. Comprehensive Chirality, 8, 441-460. Retrieved from [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Gawroński, J., & Skowronek, P. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 20(5), 583-585. Retrieved from [Link]

  • Cao, Z., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1098679. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(14), 5428–5439. Retrieved from [Link]

  • Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Physical Chemistry Chemical Physics, 25(20), 14041-14051. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Hirst, J. D. (2011). Circular and Linear Dichroism Spectroscopy of Proteins. Nottingham ePrints. Retrieved from [Link]

  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 395–418. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2015). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 13(21), 5970–5978. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(14), 5428-5439. Retrieved from [Link]

  • Holmes, A. E., & Dial, J. L. (2002). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters, 4(24), 4309–4312. Retrieved from [Link]

  • Hunter, L., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M1844. Retrieved from [Link]

  • Hunter, L. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. MDPI. Retrieved from [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. Retrieved from [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Dimethylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 1,4-Dimethylpyrrolidine-2-carboxylic acid, a substituted pyrrolidine derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] The pyrrolidine ring is a key structural motif in numerous biologically active molecules.[3] As with any specialized chemical, a thorough understanding of its safe handling is paramount to protect researchers and ensure the integrity of experimental outcomes.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific SDS for this compound, a hazard assessment has been conducted based on available data for analogous compounds, including other substituted pyrrolidines and carboxylic acids. The primary anticipated hazards are:

  • Skin Irritation: Many similar compounds, such as pyrimidine-2-carboxylic acid and 1-methylpyrrolidine-2-carboxylic acid, are known to cause skin irritation.[4]

  • Serious Eye Irritation: There is a high probability of serious eye irritation upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5][6]

It is also important to note that the chemical, physical, and toxicological properties of many novel compounds have not been thoroughly investigated. Therefore, a conservative approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical safety goggles and a face shieldGiven the high likelihood of serious eye irritation, standard safety glasses are insufficient.[4][5] Chemical safety goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes.
Skin and Body Chemical-resistant lab coat or apron and impervious gloves (e.g., heavy nitrile)A lab coat protects against incidental contact. Impervious gloves are necessary to prevent skin irritation.[7] Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised.
Respiratory Use in a well-ventilated area or a chemical fume hood. If aerosols or dust are generated, a NIOSH-approved respirator is required.Handling the compound in a fume hood is the preferred method to minimize inhalation exposure.[6] If a respirator is needed, ensure proper fit testing and training have been completed.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] All personnel involved must be familiar with the location and operation of this emergency equipment.

  • Engineering Controls: All weighing and solution preparation activities should be conducted within a certified chemical fume hood to minimize inhalation risks.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Dispensing: When transferring the solid compound, use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation. For solutions, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Contamination: Immediately wash any skin that comes into contact with the compound with soap and plenty of water.[6] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] Contaminated clothing should be removed and laundered before reuse.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop up the material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.

Visualizing Safety: Workflow and Logic

To further clarify the necessary safety precautions, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Emergency Equipment Verify Emergency Equipment Select PPE->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Proceed Use Fume Hood Use Fume Hood Don PPE->Use Fume Hood Handle Compound Handle Compound Use Fume Hood->Handle Compound Decontaminate Decontaminate Handle Compound->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Task Complete Label Waste Label Waste Segregate Waste->Label Waste Dispose via EH&S Dispose via EH&S Label Waste->Dispose via EH&S Spill_Response_Logic Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Appropriate PPE Don Appropriate PPE Evacuate Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area

Caption: Logical steps for responding to a spill.

References

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